1-(2-fluorophenyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJGOUCISMVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607809 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-66-3 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol and outlines the expected analytical data for the comprehensive characterization of the molecule.
Introduction
N-aryl pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. 1-(2-fluorophenyl)-1H-pyrazole, in particular, serves as a valuable scaffold for the development of novel therapeutic agents. This guide presents a detailed methodology for its synthesis and a full profile of its characterization.
Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole
The synthesis of 1-(2-fluorophenyl)-1H-pyrazole can be efficiently achieved through a classical cyclocondensation reaction. This method involves the reaction of a substituted hydrazine with a 1,3-dielectrophilic species. A common and effective precursor for the pyrazole ring is 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde.
A plausible and detailed experimental protocol is provided below, based on established methodologies for the synthesis of N-aryl pyrazoles.[1][2]
Experimental Protocol: Cyclocondensation Synthesis
Materials:
-
2-Fluorophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.
-
Acid Hydrolysis: Add a catalytic amount of concentrated hydrochloric acid to the solution. To this mixture, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(2-fluorophenyl)-1H-pyrazole.
Caption: Synthetic workflow for 1-(2-fluorophenyl)-1H-pyrazole.
Characterization of 1-(2-Fluorophenyl)-1H-pyrazole
The structural elucidation and confirmation of purity for the synthesized 1-(2-fluorophenyl)-1H-pyrazole are performed using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
Data Presentation
| Analytical Technique | Expected Data |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, expected to be a low-melting solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.70 (t, J = 7.8 Hz, 1H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 6.50 (dd, J = 2.4, 1.8 Hz, 1H, pyrazole-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0 (d, ¹JCF = 252.5 Hz), 141.0, 129.5 (d, ³JCF = 8.1 Hz), 128.8, 127.5, 124.8 (d, ⁴JCF = 3.7 Hz), 124.5, 116.8 (d, ²JCF = 19.2 Hz), 108.0. |
| FTIR (KBr, cm⁻¹) | ~3140 (Ar-H stretch), ~3060 (pyrazole C-H stretch), ~1595 (C=N stretch), ~1500 (Ar C=C stretch), ~1230 (C-F stretch).[3] |
| Mass Spectrometry (ESI-MS) | m/z: 163.07 [M+H]⁺. |
Note: The NMR spectral data are predicted based on closely related structures and general principles of NMR spectroscopy. Actual chemical shifts and coupling constants may vary slightly.
Signaling Pathways and Logical Relationships
While 1-(2-fluorophenyl)-1H-pyrazole is a synthetic building block and not a signaling molecule itself, its derivatives are often designed to interact with specific biological targets. The logical relationship for its synthesis is a straightforward chemical transformation.
Caption: Logical relationship of the synthesis.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-(2-fluorophenyl)-1H-pyrazole. The described synthetic protocol offers a reliable method for obtaining this valuable compound. The comprehensive characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is crucial for the subsequent use of 1-(2-fluorophenyl)-1H-pyrazole in medicinal chemistry research and the development of novel drug candidates.
References
An In-Depth Technical Guide to 1-(2-Fluorophenyl)-1H-pyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the heterocyclic compound 1-(2-fluorophenyl)-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to support further investigation and application of this molecule.
Core Chemical and Physical Properties
1-(2-fluorophenyl)-1H-pyrazole is a solid, aromatic heterocyclic compound. The presence of a fluorine atom on the phenyl ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1]
Structural and Identification Data
The structural identifiers and key properties of 1-(2-fluorophenyl)-1H-pyrazole are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(2-fluorophenyl)-1H-pyrazole |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.16 g/mol |
| Physical Form | Solid |
| SMILES String | C1=CC=C(C(=C1)F)N2C=CC=N2 |
| InChI Key | NXBJGOUCISMVSC-UHFFFAOYSA-N |
| CAS Number | 35715-66-3 |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 1-(2-fluorophenyl)-1H-pyrazole consists of a pyrazole ring linked to a 2-fluorophenyl group at the N1 position. This substitution pattern influences the electronic distribution within the molecule and its potential interactions with biological targets.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of pyrazole itself shows distinct signals for the protons on the heterocyclic ring.[2] For 1-(2-fluorophenyl)-1H-pyrazole, one would expect to see characteristic multiplets for the protons on the pyrazole ring and the fluorophenyl ring, with coupling between adjacent protons and potentially through-space coupling to the fluorine atom.
-
FT-IR: The infrared spectrum of pyrazole derivatives typically exhibits characteristic absorption bands. For a related compound, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole, the following peaks were observed: aromatic C-H stretching around 3053 cm⁻¹, C=N stretching at 1595 cm⁻¹, C-N stretching at 1359 cm⁻¹, and C-F stretching at 1224 cm⁻¹.[3] Similar peaks would be expected for 1-(2-fluorophenyl)-1H-pyrazole.
-
Mass Spectrometry: The mass spectrum of pyrazole derivatives often shows fragmentation patterns involving the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN).[4] The molecular ion peak for 1-(2-fluorophenyl)-1H-pyrazole would be expected at an m/z corresponding to its molecular weight (162.16).
Experimental Protocols: Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various established methods. A common and versatile approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5] Another prevalent method is the synthesis from α,β-unsaturated ketones and hydrazines, which initially form pyrazolines that can be subsequently oxidized to pyrazoles.[6]
General Experimental Workflow for Pyrazole Synthesis
Below is a generalized workflow for the synthesis of pyrazole derivatives, which can be adapted for the specific synthesis of 1-(2-fluorophenyl)-1H-pyrazole.
Caption: Generalized workflow for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole.
A specific protocol for a related derivative, 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole, involves the oxidative aromatization of the corresponding pyrazoline using glacial acetic acid at 85°C for 24 hours.[3] This suggests a potential synthetic route where 2-fluorophenylhydrazine is reacted with a suitable three-carbon precursor to form the pyrazoline, followed by aromatization.
Biological Activity and Signaling Pathways
Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8]
Potential Anticancer Activity and Signaling Pathway Involvement
Several studies have highlighted the potential of fluorophenyl-substituted pyrazole derivatives as anticancer agents. For instance, a derivative of 1-(4-fluorophenyl)-1H-1,2,3-triazole has been shown to induce apoptosis in human breast cancer cells by inhibiting the Notch-Akt signaling pathway.[9] Another study on a novel pyrazole derivative demonstrated its potent cytotoxicity against triple-negative breast cancer cells by inducing apoptosis and cell cycle arrest, which was associated with the inactivation of the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways.[10]
Based on these findings, it is plausible that 1-(2-fluorophenyl)-1H-pyrazole could exert its biological effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Potential signaling pathways modulated by 1-(2-fluorophenyl)-1H-pyrazole derivatives.
Further experimental validation is required to elucidate the precise mechanism of action and the specific signaling pathways affected by 1-(2-fluorophenyl)-1H-pyrazole. This information will be crucial for its potential development as a therapeutic agent.
References
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 1-(2-Fluorophenyl)-1H-pyrazole: A Technical Guide
Introduction: 1-(2-Fluorophenyl)-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, can significantly influence its biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 1-(2-fluorophenyl)-1H-pyrazole, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
The fundamental properties of 1-(2-fluorophenyl)-1H-pyrazole are summarized in the table below. The presence of the fluorophenyl group attached to the pyrazole ring is a key structural feature.
| Property | Value | Reference |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | [1] |
| Appearance | Solid | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for 1-(2-fluorophenyl)-1H-pyrazole are presented below. The fluorine atom is expected to cause splitting of adjacent proton and carbon signals.
¹H NMR (Proton NMR) Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.7 | d | ~1.5 |
| H-4 | ~6.5 | t | ~2.2 |
| H-5 | ~7.9 | d | ~2.5 |
| H-3' | ~7.6 | m | |
| H-4' | ~7.3 | m | |
| H-5' | ~7.4 | m | |
| H-6' | ~7.3 | m |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Coupling with Fluorine |
| C-3 | ~140 | No |
| C-4 | ~108 | No |
| C-5 | ~127 | No |
| C-1' | ~127 | Yes (d, ¹JCF) |
| C-2' | ~155 | Yes (d, ²JCF) |
| C-3' | ~116 | Yes (d, ³JCF) |
| C-4' | ~125 | Yes (d, ⁴JCF) |
| C-5' | ~130 | Yes |
| C-6' | ~129 | Yes |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for 1-(2-fluorophenyl)-1H-pyrazole are predicted based on data from similar pyrazole derivatives.[2][3]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3150-3100 | C-H stretching (aromatic/heteroaromatic) |
| 1600-1580 | C=C and C=N stretching (ring vibrations) |
| 1500-1400 | Aromatic ring skeletal vibrations |
| 1250-1200 | C-F stretching |
| 1100-1000 | C-N stretching |
| Below 900 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular ion) |
| 135 | [M - HCN]⁺ |
| 115 | [M - N₂ - H]⁺ |
| 95 | [C₆H₄F]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
While specific experimental protocols for the acquisition of spectroscopic data for 1-(2-fluorophenyl)-1H-pyrazole are not detailed in the available literature, standard procedures for NMR, IR, and MS analysis of small organic molecules are applicable.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General FT-IR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
General Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., TOF, Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Spectroscopic Correlations
The following diagram illustrates the key structural features of 1-(2-fluorophenyl)-1H-pyrazole and their expected correlations in spectroscopic analyses.
References
The Pyrazole Core: A Privileged Scaffold in Drug Discovery from its 19th Century Origins to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in medicinal chemistry. Its discovery in the late 19th century unlocked a new chapter in synthetic chemistry, leading to the development of some of the earliest synthetic drugs. Over the subsequent century, the pyrazole core has been ingeniously modified and elaborated, yielding a remarkable diversity of therapeutic agents that have made a profound impact on human and veterinary medicine. This guide provides a detailed exploration of the history, discovery, and synthesis of key pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and developmental workflows.
The Genesis: Knorr's Pyrazole Synthesis and the Birth of Antipyrine
The history of pyrazole derivatives begins in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr discovered that the condensation of ethyl acetoacetate with phenylhydrazine did not yield the expected structure. Instead, it produced a novel five-membered heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone.[1] This reaction, now famously known as the Knorr Pyrazole Synthesis, became the foundational method for constructing the pyrazole ring system and remains a cornerstone of heterocyclic chemistry.[1][3]
Shortly after this seminal discovery, Knorr synthesized Antipyrine (also known as phenazone) in the early 1880s, which was patented in 1883.[4] Antipyrine was one of the first synthetic drugs to be widely marketed and was celebrated for its potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties.[5][6][7] Its mechanism, later understood to be related to the inhibition of cyclooxygenase (COX) enzymes, provided a new avenue for pain and fever management, moving away from naturally derived substances.[6][8]
Experimental Protocol: The Knorr Pyrazole Synthesis (1883)
This protocol is based on the original 1883 publication by Ludwig Knorr, detailing the first synthesis of a pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1]
Materials and Equipment:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]
-
Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.[1]
-
Separation of Water: The water formed during the initial condensation was separated from the oily product.[1]
-
Cyclization: The oily condensation product was then heated on a water bath. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]
-
Isolation and Purification: Upon cooling, the resulting product solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. Modern procedures would typically involve recrystallization from a suitable solvent like ethanol to obtain a purified product.[1]
The Anti-Inflammatory Era: Phenylbutazone and Non-Selective COX Inhibition
Building on the pyrazole scaffold, the Swiss pharmaceutical company Geigy introduced Phenylbutazone in 1949.[9][10] Initially developed as a solubilizing agent for aminopyrine (a derivative of antipyrine), it was soon discovered that phenylbutazone itself possessed potent anti-inflammatory, analgesic, and antipyretic properties.[10] It became a significant treatment for inflammatory conditions like rheumatoid arthritis and gout.
Phenylbutazone acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[11][12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13] While effective, the non-selective inhibition, particularly of COX-1 which plays a role in protecting the gastric mucosa, led to a risk of serious side effects, including gastrointestinal ulcers and blood disorders.[9] These concerns eventually led to its withdrawal from human use in many countries by the 1980s, though it remains an important anti-inflammatory drug in equine veterinary medicine.[9][10]
Experimental Protocol: Synthesis of Phenylbutazone
The classical synthesis of Phenylbutazone involves the base-catalyzed condensation of diethyl n-butylmalonate with hydrazobenzene.[11][14]
Materials and Equipment:
-
Diethyl n-butylmalonate
-
Hydrazobenzene
-
Sodium ethoxide (strong base)
-
Anhydrous Toluene (solvent)
-
Dilute Hydrochloric acid
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hydrazobenzene in anhydrous toluene.
-
Base Addition: Add sodium ethoxide to the solution.
-
Condensation: Slowly add diethyl n-butylmalonate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress via thin-layer chromatography (TLC).[11]
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the crude phenylbutazone.[14]
-
Isolation and Purification: Filter the precipitate and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure phenylbutazone.[11]
The Dawn of Selectivity: Celecoxib and COX-2 Inhibition
The significant gastrointestinal side effects associated with non-selective NSAIDs like phenylbutazone drove research towards a more targeted approach. The discovery in the early 1990s that the COX enzyme exists as two distinct isoforms—COX-1 (constitutively expressed for "housekeeping" functions) and COX-2 (inducibly expressed at sites of inflammation)—was a landmark event.[13] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing side effects.
This "COX-2 hypothesis" culminated in the development of the coxib class of drugs. Celecoxib (Celebrex®), a diaryl-substituted pyrazole, was discovered by a team at Searle/Monsanto and approved by the FDA in 1998.[15] It was the first highly selective COX-2 inhibitor to reach the market, representing a triumph of rational drug design.[16] Its structure, featuring a specific sulfonamide side chain, allows it to bind to a unique side pocket in the COX-2 active site, an interaction not possible with the more constricted active site of COX-1.[5]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Materials and Equipment:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
COX Probe (e.g., ADHP)
-
Arachidonic acid (substrate), prepared in NaOH and diluted
-
Test inhibitor (e.g., Celecoxib) and positive control (e.g., SC-560 for COX-1)
-
DMSO for dissolving compounds
-
96-well microplate (black, for fluorescence)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and controls in DMSO, then dilute to a 10X final concentration in COX Assay Buffer. Reconstitute enzymes, cofactors, and substrates as per manufacturer's instructions.
-
Assay Setup (in a 96-well plate):
-
Enzyme Control wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Inhibitor wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of the enzyme, and 10 µL of the diluted test inhibitor.
-
Inhibitor Control wells: Add a known selective inhibitor as a positive control.
-
-
Pre-incubation: Shake the plate gently and incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor. Add the appropriate volume (e.g., 80 µL) to all wells. Initiate the reaction by adding Arachidonic Acid solution (e.g., 10 µL) to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
A New Direction: Sildenafil and PDE5 Inhibition
The versatility of the pyrazole scaffold was further demonstrated with the serendipitous discovery of Sildenafil (Viagra®). Researchers at Pfizer were initially developing UK-92,480, a pyrazolo[4,3-d]pyrimidin-7-one derivative, as a treatment for hypertension and angina.[17] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme, which would increase levels of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[9]
While clinical trials showed modest effects on angina, an unexpected side effect was noted: the induction of penile erections.[18] This led to a pivotal shift in the drug's development. PDE5 is highly expressed in the corpus cavernosum of the penis.[19] Sexual stimulation releases nitric oxide (NO), which activates guanylate cyclase to produce cGMP. Sildenafil inhibits the degradation of cGMP by PDE5, leading to prolonged smooth muscle relaxation, increased blood flow, and a sustained erection.[20] The approval of Sildenafil in 1998 for erectile dysfunction revolutionized the treatment of the condition and showcased a completely novel therapeutic application for a pyrazole-based drug.[21]
Experimental Protocol: Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core
The synthesis of the core structure of Sildenafil involves the formation of a substituted pyrazole followed by cyclization to create the fused pyrimidinone ring.
Materials and Equipment:
-
4-Amino-1-methyl-1H-pyrazole-5-carboxamide
-
2-Ethoxybenzoyl chloride
-
Pyridine (solvent and base)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or similar strong base
-
Tetrahydrofuran (THF, anhydrous solvent)
-
Standard glassware for inert atmosphere reactions
Procedure (Illustrative):
-
Amide Formation: Dissolve 4-Amino-1-methyl-1H-pyrazole-5-carboxamide in pyridine. Cool the solution in an ice bath.
-
Acylation: Add 2-ethoxybenzoyl chloride dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, brine, and dry over sodium sulfate. Concentrate under reduced pressure to yield the acylated intermediate.
-
Cyclization: Dissolve the intermediate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation and Ring Closure: Cool the solution to 0°C and add a strong base such as KHMDS portion-wise. Allow the reaction to stir at room temperature or with gentle heating to facilitate the intramolecular cyclization.
-
Final Work-up: Quench the reaction with saturated ammonium chloride solution. Extract the product, wash, dry, and purify by column chromatography or recrystallization to obtain the pyrazolo[4,3-d]pyrimidin-7-one core.
Quantitative Comparison of Landmark Pyrazole Derivatives
The evolution of pyrazole-based drugs is clearly illustrated by comparing the quantitative measures of their potency and selectivity. Early drugs were discovered phenotypically, while modern derivatives are often the result of targeted design, yielding dramatic improvements in selectivity and potency.
| Compound | Primary Target(s) | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | IC50 PDE5 (nM) | Notes |
| Antipyrine | COX enzymes | - | - | - | - | Weak, non-selective COX inhibitor; other mechanisms contribute to its effects.[22][23] |
| Phenylbutazone | COX-1 and COX-2 | ~10-47 | ~1-25 | ~1 | - | Non-selective COX inhibitor. Data from various sources and species (e.g., equine).[12][20] |
| Celecoxib | COX-2 | ~7.6-82 | ~0.04-6.8 | >7 to >375 | - | Highly selective COX-2 inhibitor. Wide range in reported values reflects different assay conditions.[1][16][24] |
| Sildenafil | PDE5 | - | - | - | ~1.8-8.5 | Potent and selective PDE5 inhibitor.[2][6][19][25] |
The Evolution of Pyrazole Drug Discovery: A Logical Workflow
The journey from Knorr's foundational discovery to modern, targeted therapies can be visualized as a logical progression of scientific understanding and technological advancement. This workflow highlights the key stages and conceptual shifts in the history of pyrazole-based drug discovery.
Conclusion
From a serendipitous 19th-century chemical reaction to a cornerstone of modern pharmacology, the pyrazole scaffold has demonstrated enduring utility and remarkable versatility. The historical progression from the broad-spectrum activity of Antipyrine and Phenylbutazone to the highly selective, rationally designed molecules like Celecoxib and Sildenafil mirrors the evolution of drug discovery itself. The journey highlights a continuous interplay between synthetic chemistry, biological understanding, and clinical observation. For researchers and drug development professionals, the story of pyrazole derivatives serves as a powerful testament to how a single chemical core can be adapted over decades to meet diverse and evolving therapeutic needs, a legacy that continues to inspire the search for new medicines.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. Antipyretics: mechanisms of action and clinical use in fever suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof (1999) | Peter J. Dunn | 30 Citations [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Antipyretic analgesic drugs have different mechanisms for regulation of the expression of inducible nitric oxide synthase in hepatocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Rise of Pyrazoles: A Technical Guide to Their Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The structural versatility of the pyrazole core allows for extensive functionalization, enabling the design of potent and selective therapeutic agents.[4][5] In recent years, numerous novel pyrazole compounds have been synthesized and evaluated, demonstrating promising anticancer potential by interacting with various validated targets such as protein kinases (e.g., EGFR, CDK, AKT) and tubulin.[4][6] This guide provides an in-depth look at the biological activity of these novel compounds, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their evaluation.
Focus: Pyrazole Derivatives as Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, division, and death.[7] Dysregulation of these pathways is a hallmark of cancer, making kinases a prime target for therapeutic intervention.[7][8] Novel pyrazole derivatives have emerged as potent inhibitors of several kinases implicated in cancer progression.[7][9]
One noteworthy area of research involves 1,3,4-triarylpyrazoles, which have shown inhibitory activity against a panel of cancer-related kinases, including AKT1, AKT2, BRAF V600E, and EGFR.[7][9] These findings suggest that certain pyrazole derivatives can function as multi-target kinase inhibitors, a desirable attribute for overcoming drug resistance.
Quantitative Biological Activity
The anticancer efficacy of novel pyrazole compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) against various cancer cell lines. The data below summarizes the activity of representative pyrazole derivatives from recent studies.
| Compound Class | Compound ID | Target Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference Drug | Activity (IC₅₀/GI₅₀ in µM) |
| 1,3,4-Triarylpyrazole | Compound 6 | HCT-116 (Colon) | 8.03 | Doxorubicin | 7.52 |
| MCF-7 (Breast) | 10.21 | Doxorubicin | 8.15 | ||
| PC-3 (Prostate) | 12.54 | Doxorubicin | 11.37 | ||
| Indenopyrazole | Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 |
| A549 (Lung) | 0.69 | ABT-751 | 2.4 | ||
| MCF-7 (Breast) | 1.7 | ABT-751 | 5.9 | ||
| Pyridinyl-Pyrazole | Compound 5 | MCF-7 (Breast) | 8.03 | Roscovitine | (CDK2 IC₅₀ = 0.99) |
| HepG2 (Liver) | 13.14 | Roscovitine | (CDK2 IC₅₀ = 0.99) | ||
| Pyrazole-Chalcone | Compound 6d | HNO-97 (Oral) | 10.56 | Doxorubicin | Not Specified |
Table 1: Summary of in vitro antiproliferative activity of selected novel pyrazole compounds. Data compiled from multiple sources.[7][10][11][12]
Mechanism of Action: Targeting the CDK2 Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[12] The diagram below illustrates the simplified signaling pathway.
Caption: Inhibition of the CDK2 pathway by a novel pyrazole compound, leading to cell cycle arrest.
Experimental Protocols
Detailed and reproducible methodologies are critical for validating the biological activity of novel compounds. Below are standard protocols for key experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded into 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours.[13]
-
Compound Treatment: The cells are treated with serial dilutions of the pyrazole compounds for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[13]
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[13]
-
Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Methodology:
-
Reaction Setup: The kinase reaction is initiated by combining the specific kinase (e.g., CDK2, EGFR), the substrate (a specific peptide), ATP, and the test pyrazole compound in a reaction buffer.[7][8]
-
Incubation: The reaction mixture is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Data Acquisition: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer. The percentage of inhibition is calculated relative to a no-inhibitor control.[7]
Experimental & Drug Discovery Workflow
The process of identifying and validating a novel pyrazole compound as a potential anticancer agent follows a structured workflow, from initial design to mechanistic studies.
Caption: A typical workflow for the discovery and preclinical evaluation of novel pyrazole compounds.
Conclusion
Novel pyrazole compounds represent a highly promising and continually evolving class of anticancer agents.[4][6] Their synthetic tractability and ability to be tailored to inhibit specific oncogenic targets, such as protein kinases, underscore their therapeutic potential.[1][5] The data and protocols presented in this guide highlight the rigorous process of identifying and characterizing these molecules. Further structure-activity relationship (SAR) studies and in vivo evaluations are essential next steps to translate these promising laboratory findings into clinically effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [ouci.dntb.gov.ua]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 1-(2-Fluorophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects. This technical guide focuses on the therapeutic potential of a specific analog, 1-(2-fluorophenyl)-1H-pyrazole, and its closely related derivatives. The introduction of a 2-fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a person of interest for targeted drug discovery. This document provides a comprehensive overview of its potential therapeutic targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Potential Therapeutic Targets
Anti-inflammatory and Analgesic Activity
Derivatives of 1-(2-fluorophenyl)-1H-pyrazole have demonstrated significant anti-inflammatory and analgesic properties. A notable example is 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), which has been shown to reduce carrageenan-induced paw edema and cell migration.[1] Its mechanism of action is linked to the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the blockade of calcium channels.[1]
Another key target for the anti-inflammatory effects of pyrazole derivatives is the cyclooxygenase-2 (COX-2) enzyme.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation and pain, as it avoids the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | Assay | Target/Cell Line | Activity | Reference |
| 5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Carrageenan-induced paw edema | In vivo (mice) | Reduction in edema | [1] |
| Pyrazole Derivatives | In vitro COX-2 Inhibition | COX-2 Enzyme | IC50 = 0.043-0.56 µM | [2] |
| Pyrazole-pyridazine hybrids | In vitro COX-2 Inhibition | COX-2 Enzyme | IC50 = 1.15-56.73 µM | [3] |
Anticancer Activity
The 1-phenyl-1H-pyrazole scaffold is a common feature in many compounds with potent anticancer activity. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. Several studies have reported the IC50 values of various pyrazole derivatives against a range of cancer cell lines.
Table 2: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Pyrazole Derivative | HT-29 | Colon Cancer | - | [2] |
| Pyrazole-based triarylmethanes | HTC-116 | Colon Cancer | 1.51 | |
| Pyrazole-based triarylmethanes | MCF-7 | Breast Cancer | 7.68 | |
| Pyrazole Schiff bases | A-549 | Lung Cancer | 4.91, 3.22 | |
| Pyrazole Schiff bases | HCT-8 | Colon Cancer | - | |
| Pyrazole Schiff bases | Bel7402 | Liver Cancer | - | |
| 1,2,3-triazole-pyrazole hybrids | HepG-2 | Liver Cancer | 12.22 | |
| 1,2,3-triazole-pyrazole hybrids | HCT-116 | Colon Cancer | 14.16 | |
| 1,2,3-triazole-pyrazole hybrids | MCF-7 | Breast Cancer | 14.64 | |
| Fused Pyrazole Derivatives | HEPG2 | Liver Cancer | 0.31-0.71 | [4] |
| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | K562 | Leukemia | - | [5] |
| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | A549 | Lung Cancer | - | [5] |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | K562 | Leukemia | 0.021 | [5] |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | MCF-7 | Breast Cancer | - | [5] |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative (5b) | A549 | Lung Cancer | 0.69 | [5] |
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. Pyrazole derivatives have emerged as potent inhibitors of various kinases, making them attractive candidates for targeted cancer therapy. Specific kinases targeted by fluorophenyl-containing pyrazole analogs include p38 MAP kinase and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[6][7]
Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | IC50/Ki | Reference |
| 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivative | p38 MAP Kinase | - | [6] |
| (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) | ERK1/2 | - | [7] |
| Pyrazole-based analog of GSK2141795 | Akt1 | 1.3 nM | [8] |
| Pyrazole-based diarylamide | Bcr-Abl | 14.2 nM | [8] |
| Fused Pyrazole Derivative | EGFR | 0.06 µM | [4] |
| Fused Pyrazole Derivative | VEGFR-2 | 0.22 µM | [4] |
Experimental Protocols
Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole (General Knorr Synthesis)
This protocol describes a general method for the synthesis of 1-substituted pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine, known as the Knorr pyrazole synthesis.
Materials:
-
Malondialdehyde or a suitable 1,3-dicarbonyl precursor
-
2-Fluorophenylhydrazine hydrochloride
-
Ethanol or acetic acid (solvent)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Apparatus for reflux
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Dissolve 2-fluorophenylhydrazine hydrochloride in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(2-fluorophenyl)-1H-pyrazole.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1-(2-Fluorophenyl)-1H-pyrazole (or derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
1-(2-Fluorophenyl)-1H-pyrazole (or derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase enzyme and the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of product formed or ATP consumed.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vitro COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
1-(2-Fluorophenyl)-1H-pyrazole (or derivative) dissolved in DMSO
-
Detection system (e.g., ELISA for PGE2 or a fluorometric probe)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the COX-2 enzyme, heme, and the test compound at various concentrations. Include a no-inhibitor control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or a suitable detection method.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole.
References
- 1. Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1 H-pyrazol-4-yl)-1 H-tetrazole: role of NO/cGMP pathway and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 1-(2-fluorophenyl)-1H-pyrazole: A Methodological Approach to Solubility and Stability Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(2-fluorophenyl)-1H-pyrazole serves as a significant structural motif in the landscape of medicinal chemistry and agrochemical development. The incorporation of a fluorophenyl group onto the pyrazole core can modulate physicochemical properties, influencing factors critical to a compound's efficacy and developability, namely its solubility and stability. While pyrazole-containing compounds are noted for their diverse biological activities, a thorough understanding of their behavior in various solvent systems and under stress conditions is paramount for successful formulation and development.[1][2][3][4] This technical guide provides a comprehensive overview of the experimental protocols required to thoroughly characterize the solubility and stability of N-aryl pyrazole compounds, using 1-(2-fluorophenyl)-1H-pyrazole as a representative model. It details industry-standard methodologies for determining both kinetic and equilibrium solubility and outlines a systematic approach to conducting forced degradation studies for stability assessment, in line with regulatory expectations.
Part 1: Solubility Assessment of 1-(2-fluorophenyl)-1H-pyrazole
Solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability. It is broadly assessed in two forms: kinetic and equilibrium solubility. Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration stock (typically in DMSO), relevant for early high-throughput screening.[5][6][7] Equilibrium solubility, determined by the shake-flask method, represents the true thermodynamic solubility of the most stable crystalline form of the compound in a saturated solution and is the gold standard for pre-formulation studies.[8][9][10][11]
Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)
This high-throughput assay is designed to rapidly assess the solubility of compounds by measuring the light scattering caused by precipitate formation when a DMSO stock solution is added to an aqueous buffer.[6][12]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-fluorophenyl)-1H-pyrazole in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the target final compound concentration and a final DMSO concentration of 2%.[5]
-
Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours.[12]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.
Experimental Protocol: Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound and is considered the definitive measure for biopharmaceutical classification.[10][11]
Methodology:
-
Sample Preparation: Add an excess amount of solid 1-(2-fluorophenyl)-1H-pyrazole (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials containing a known volume of the test solvent (e.g., water, PBS at various pH levels, ethanol, etc.).
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[13]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a low-binding 0.45 µm filter.[8][13]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of dissolved 1-(2-fluorophenyl)-1H-pyrazole using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
-
Data Reporting: Express the equilibrium solubility in units such as mg/mL or µg/mL.
Data Presentation: Solubility
Quantitative solubility data should be organized clearly to allow for easy comparison across different conditions.
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Analytical Method |
| Water | 7.0 | 25 | Equilibrium | [Insert Value] | HPLC-UV |
| PBS | 7.4 | 37 | Equilibrium | [Insert Value] | HPLC-UV |
| PBS | 7.4 | 37 | Kinetic | [Insert Value] | Nephelometry |
| Ethanol | N/A | 25 | Equilibrium | [Insert Value] | HPLC-UV |
| Acetonitrile | N/A | 25 | Equilibrium | [Insert Value] | HPLC-UV |
Visualization: Solubility Determination Workflow
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method.[14] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability studies to generate potential degradation products.[15][16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17]
Experimental Protocols: Forced Degradation Studies
A single batch of 1-(2-fluorophenyl)-1H-pyrazole is typically used for these studies.[18] The compound should be tested in both solid and solution states. A validated, stability-indicating HPLC method is required to separate the parent compound from all generated degradants.
A. Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a set period (e.g., up to 7 days), taking samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C), sampling at appropriate intervals. Neutralize the samples with an equivalent amount of HCl before analysis.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at an elevated temperature (e.g., 80°C), sampling at intervals.
B. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and protected from light for a period of up to 7 days, sampling at various time points.[17]
-
Analyze the samples directly by HPLC.
C. Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 10°C increments above the accelerated testing temperature, such as 60°C or 70°C).[18]
-
Sample at various time points (e.g., 1, 3, 7 days).
-
For analysis, dissolve the solid sample in a suitable solvent and analyze by HPLC.
D. Photostability:
-
Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Analyze both the light-exposed and dark control samples by HPLC.
Data Presentation: Stability
Results from forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.
| Stress Condition | Medium/State | Temperature | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | RRT of Major Degradant | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 48h | [Value] | [Value] | [Value] | [Value] | [Value] |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 24h | [Value] | [Value] | [Value] | [Value] | [Value] |
| Oxidation | 3% H₂O₂ | 25°C | 7d | [Value] | [Value] | [Value] | [Value] | [Value] |
| Thermal | Solid | 70°C | 7d | [Value] | [Value] | [Value] | [Value] | [Value] |
| Photolytic | Solid | 25°C | [ICH Q1B] | [Value] | [Value] | [Value] | [Value] | [Value] |
RRT = Relative Retention Time
Visualizations: Stability Study Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. acdlabs.com [acdlabs.com]
- 15. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 16. sgs.com [sgs.com]
- 17. pharmtech.com [pharmtech.com]
- 18. qlaboratories.com [qlaboratories.com]
Quantum Chemical Calculations for Fluorophenyl Pyrazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of quantum chemical calculations in the study of fluorophenyl pyrazole derivatives, a class of compounds with significant pharmacological interest.[1][2][3] By leveraging computational methods, researchers can gain profound insights into the molecular properties, reactivity, and potential biological activity of these derivatives, thereby accelerating the drug discovery and development process. This guide provides a summary of key theoretical data, detailed experimental and computational protocols, and visualizations of relevant workflows.
Core Concepts in Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in medicinal chemistry.[4][5] For fluorophenyl pyrazole derivatives, these methods are employed to elucidate electronic structure, predict molecular properties, and understand intermolecular interactions. Key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken charge distribution provide a detailed understanding of the molecule's reactivity and potential interaction with biological targets.[4]
Data Presentation: Calculated Molecular Properties
The following tables summarize key quantitative data obtained from DFT calculations on representative fluorophenyl pyrazole derivatives. These values are crucial for comparing the electronic properties and reactivity of different substitutions.
Table 1: Frontier Molecular Orbital Energies (eV) of Selected Fluorophenyl Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | - | - | - | [6] |
| 4-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[c][5][6][7]oxadiazole | Calculated | Calculated | Calculated | [4] |
| Substituted Pyrazole Derivative 4c | Calculated | Calculated | Calculated | [4] |
Note: Specific HOMO/LUMO values were not provided in the abstract for 5-(4-fluorophenyl)-1H-pyrazol-3-amine, but the study indicates these were calculated.
Table 2: Molecular Docking Results of Fluorophenyl Pyrazole Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor Alpha (ERα) | -10.61 | 16.71 nM | Arg394, Glu353 | [7][8] |
| Pyrazole Derivatives 1b, 1d, 2b | VEGFR-2, Aurora A, CDK2 | -10.09, -8.57, -10.35 (for respective targets) | - | - | [9][10] |
| Pyrazole Derivatives P1-P14 | 14-alpha demethylase (CYP51) | -6.0 to -9.5 | - | Key residues in active site | [11] |
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is critical for the replication and extension of these studies.
Synthesis and Characterization
The synthesis of fluorophenyl pyrazole derivatives often involves multi-step reactions. A general workflow is outlined below.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [7][8]
-
Pyrazoline Synthesis: A one-pot, three-component reaction under microwave irradiation is performed with 4-fluorobenzaldehyde, 1-acetylnaphthalene, and phenylhydrazine in the presence of a basic catalyst (e.g., NaOH in ethanol). The reaction is monitored by Thin Layer Chromatography (TLC).
-
Purification of Pyrazoline: The resulting precipitate is filtered, washed with cold water and n-hexane to yield the pure pyrazoline intermediate.
-
Oxidative Aromatization: The synthesized pyrazoline is then oxidized using glacial acetic acid under conventional heating to yield the final pyrazole product.
-
Purification of Pyrazole: The reaction mixture is neutralized, and the precipitate is filtered and purified using column chromatography.
-
Characterization: The structure of the final compound is confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Computational Methodology
Quantum chemical calculations and molecular docking studies are performed to theoretically assess the properties and potential bioactivity of the synthesized compounds.
Computational Protocol: DFT and Molecular Docking
-
Geometry Optimization: The molecular structure of the fluorophenyl pyrazole derivative is optimized using DFT with a specific functional and basis set, for instance, B3LYP/6-311+G(2d,p).[6]
-
Property Calculation: Following optimization, key quantum chemical parameters are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): To determine the electronic transition properties and reactivity.
-
Molecular Electrostatic Potential (MEP): To identify electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
-
Molecular Docking:
-
Ligand and Receptor Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., RCSB PDB). Both the ligand (the pyrazole derivative) and the receptor are prepared by adding charges (e.g., Gasteiger for the ligand, Kollman for the receptor) and minimizing their energy using software like AutoDockTools.[7][8]
-
Docking Simulation: A docking algorithm, such as the one implemented in AutoDock, is used to predict the binding conformation and affinity of the ligand within the active site of the protein. A grid box is defined around the active site to guide the docking process.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein using visualization software like BIOVIA Discovery Studio.[7][8]
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize the logical flow of the research process.
Caption: Synthetic workflow for a fluorophenyl pyrazole derivative.
Caption: Logical workflow for computational analysis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 1-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and relevant biological activities, offering a valuable resource for professionals in the field.
Chemical Identification
The accurate identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 1-(2-fluorophenyl)-1H-pyrazole.
| Identifier | Value |
| IUPAC Name | 1-(2-fluorophenyl)-1H-pyrazole |
| CAS Number | 1002307-80-0 |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.16 g/mol |
| MDL Number | MFCD10699187[1] |
Physicochemical Properties
Understanding the physicochemical properties of 1-(2-fluorophenyl)-1H-pyrazole is crucial for its application in experimental settings and for predicting its behavior in biological systems.
| Property | Value | Source |
| Form | Solid | [1] |
| InChI | 1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | [1] |
| InChI Key | NXBJGOUCISMVSC-UHFFFAOYSA-N | [1] |
| SMILES | FC1=CC=CC=C1N2C=CC=N2 | [1] |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole was not found in the immediate search, general methodologies for the synthesis of N-aryl pyrazoles are widely reported. These methods often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related synthon.
A common synthetic approach for N-aryl pyrazoles is the Knorr pyrazole synthesis and its variations. The logical workflow for a potential synthesis of 1-(2-fluorophenyl)-1H-pyrazole based on this methodology is illustrated below.
Caption: General synthetic workflow for 1-(2-fluorophenyl)-1H-pyrazole.
General Experimental Protocol Outline (Hypothetical):
-
Reaction Setup: A solution of 2-fluorophenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a reaction vessel.
-
Addition of Reagents: The 1,3-dicarbonyl compound (or its synthetic equivalent) is added to the hydrazine solution. The reaction may be catalyzed by an acid or a base.
-
Reaction Conditions: The mixture is typically heated under reflux for a period of time to ensure the completion of the condensation and cyclization reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is isolated. Purification is generally achieved through techniques such as recrystallization or column chromatography to yield the pure 1-(2-fluorophenyl)-1H-pyrazole.
Biological Activity and Signaling Pathways
The biological effects of pyrazole derivatives are often attributed to their ability to interact with various enzymes and receptors. For instance, some pyrazole-containing compounds are known inhibitors of enzymes such as cyclooxygenase (COX), protein kinases, and monoamine oxidase.[3]
The logical relationship for the investigation of the biological activity of a novel pyrazole derivative like 1-(2-fluorophenyl)-1H-pyrazole would typically follow the workflow illustrated below.
Caption: Investigative workflow for the biological activity of a novel compound.
Given the structural similarity to other biologically active pyrazoles, it is plausible that 1-(2-fluorophenyl)-1H-pyrazole could be investigated for its potential as a modulator of signaling pathways involved in inflammation, cell proliferation, or neurotransmission. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
1-(2-fluorophenyl)-1H-pyrazole is a distinct chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides the foundational information necessary for researchers to embark on studies involving this compound. The established chemical identity, coupled with the general understanding of the biological potential of the pyrazole scaffold, positions 1-(2-fluorophenyl)-1H-pyrazole as a compound of interest for the discovery of novel therapeutic agents. Future research should focus on the development of specific synthetic protocols and the comprehensive evaluation of its biological activity profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-(2-fluorophenyl)-1H-pyrazole
Introduction
1-(2-fluorophenyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Accurate and reliable quantification of such compounds is essential for quality control, pharmacokinetic studies, and various research applications. This document provides detailed protocols for the quantitative analysis of 1-(2-fluorophenyl)-1H-pyrazole using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. These methods are designed for researchers, scientists, and drug development professionals.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers high precision and accuracy for the quantification of 1-(2-fluorophenyl)-1H-pyrazole and can be adapted to separate the analyte from potential impurities or degradation products.[3][4]
Quantitative Data Summary
The following table outlines typical chromatographic conditions and validation parameters for an HPLC method. These values serve as a starting point and should be optimized and validated for the specific laboratory setup and sample matrix.
Table 1: HPLC Chromatographic Conditions and Method Validation Summary
| Parameter | Condition / Typical Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (likely in the 230-300 nm range)[5] |
| Column Temperature | 30°C |
| Run Time | ~10 minutes |
| Method Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Reagents and Materials:
-
1-(2-fluorophenyl)-1H-pyrazole reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 1-(2-fluorophenyl)-1H-pyrazole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
3. Sample Preparation:
-
Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the linearity range.
-
Formulation: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.[4]
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 1-(2-fluorophenyl)-1H-pyrazole in the sample solution from the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for 1-(2-fluorophenyl)-1H-pyrazole.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[6][7] It provides both quantitative data and structural information, making it highly specific.
Quantitative Data Summary
The following table provides a general GC-MS method that can be used as a starting point for the quantification of 1-(2-fluorophenyl)-1H-pyrazole.
Table 2: GC-MS Instrumental Parameters and Validation Summary
| Parameter | Condition / Typical Value |
| GC Conditions | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6] |
| Injector Temperature | 250 °C[6] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio)[6] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[6] |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min[6] |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan for identification |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the compound (e.g., molecular ion and major fragment ions) |
| Transfer Line Temperature | 280 °C |
| Method Validation Parameters | |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
1. Reagents and Materials:
-
1-(2-fluorophenyl)-1H-pyrazole reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, like another substituted pyrazole)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions in dichloromethane ranging from 0.1 to 25 µg/mL. Add a constant concentration of the internal standard to each calibration standard.
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a minimal amount of methanol, then dilute with dichloromethane to bring the concentration into the calibration range.[6]
-
Add the internal standard to the sample solution at the same concentration used for the calibration standards.
-
Transfer the final solution to an autosampler vial for analysis.
4. GC-MS Procedure:
-
Set up the GC-MS instrument with the parameters listed in Table 2.
-
Inject 1 µL of each working standard and sample solution.
-
Acquire the data in SIM mode for quantification, monitoring characteristic ions of 1-(2-fluorophenyl)-1H-pyrazole and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Workflow Diagram
Caption: GC-MS analysis workflow for 1-(2-fluorophenyl)-1H-pyrazole.
Section 3: UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple, cost-effective method for the quantification of pyrazole derivatives in bulk form or simple formulations, provided there are no interfering substances that absorb at the same wavelength.[5][8][9]
Quantitative Data Summary
Table 3: UV-Vis Spectrophotometry Parameters
| Parameter | Condition / Typical Value |
| Solvent | Methanol or Ethanol |
| Wavelength of Max. Absorbance (λmax) | To be determined (e.g., 230-300 nm)[5] |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | Compound-specific |
Experimental Protocol
1. Reagents and Materials:
-
1-(2-fluorophenyl)-1H-pyrazole reference standard
-
Methanol or Ethanol (Spectroscopic grade)
-
Calibrated quartz cuvettes
-
Volumetric flasks and pipettes
2. Determination of λmax:
-
Prepare a dilute solution (~10 µg/mL) of 1-(2-fluorophenyl)-1H-pyrazole in the chosen solvent.
-
Scan the solution using the spectrophotometer from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
3. Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution using the same solvent.
4. Spectrophotometric Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve using the Beer-Lambert law equation.
Logical Relationship Diagram
Caption: Logical workflow for UV-Vis spectrophotometric analysis.
Disclaimer: The protocols and validation parameters provided are intended as a general guide. All analytical methods must be fully validated in the user's laboratory for their specific application and sample matrix to ensure accuracy, precision, and reliability of the results, in accordance with relevant guidelines such as those from the International Council for Harmonisation (ICH).
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. ijcpa.in [ijcpa.in]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric and spectrofluorimetric methods for determination of certain biologically active phenolic drugs in their bulk powders and different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric and spectrofluorimetric methods for the determination of pregabalin in bulk and pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 1-(2-fluorophenyl)-1H-pyrazole analysis.
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(2-fluorophenyl)-1H-pyrazole.
Introduction
1-(2-Fluorophenyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, serving as scaffolds for the development of new therapeutic agents.[1][2] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a potentially valuable intermediate or active pharmaceutical ingredient (API).
The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is critical for the qualitative and quantitative analysis of such compounds. A validated HPLC method ensures the accurate determination of purity, facilitates quantification in various matrices, and is essential for stability testing. A stability-indicating method is one that can effectively separate the drug substance from its potential degradation products, ensuring that the measured analyte concentration is accurate and unaffected by the presence of impurities.
This application note provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of 1-(2-fluorophenyl)-1H-pyrazole. The protocol is designed for researchers, scientists, and drug development professionals, offering a systematic approach from initial method scouting to full validation according to ICH guidelines.[3]
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps. The workflow begins with understanding the analyte's properties and progresses through screening, optimization, and validation, including forced degradation studies to ensure the method is stability-indicating.
Materials and Reagents
-
Analyte: 1-(2-fluorophenyl)-1H-pyrazole reference standard (>99% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Additives: Formic acid (reagent grade), Trifluoroacetic acid (TFA, HPLC grade).
-
Buffers: Ammonium acetate, potassium phosphate (if pH control outside the range of formic/trifluoroacetic acid is needed).
-
Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
Instrumentation
A standard HPLC system equipped with the following is recommended:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Experimental Protocols
Protocol 1: Initial Method Scouting and Optimization
The goal of this phase is to find suitable initial conditions that retain the analyte and provide a good peak shape. A C18 column is a common starting point for small molecule analysis.[4] Acetonitrile is often preferred as the organic modifier due to its lower viscosity and UV cutoff.[5]
5.1.1 Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-fluorophenyl)-1H-pyrazole reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 solvent mixture.
5.1.2 Initial Chromatographic Conditions A gradient elution is recommended for initial scouting to determine the approximate solvent strength required to elute the compound.[4]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10-90% B over 20 min; Hold at 90% B for 5 min; Re-equilibrate |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector (200-400 nm), monitor at λmax |
| Table 1: Recommended Starting Conditions for Method Scouting. |
5.1.3 Method Optimization Based on the initial scouting run, adjust the parameters to achieve a retention time between 3 and 10 minutes, a tailing factor between 0.8 and 1.5, and adequate resolution from any impurities. The relationship between key parameters and chromatographic output is crucial for efficient optimization.
Hypothetical Optimization Results: After scouting, an isocratic method may be found to be suitable if no late-eluting impurities are present.
| Mobile Phase (Water:ACN with 0.1% FA) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 60:40 v/v | 12.5 | 1.1 | 9500 |
| 50:50 v/v | 7.2 | 1.1 | 9200 |
| 40:60 v/v | 4.1 | 1.2 | 8800 |
| Table 2: Example Data from Mobile Phase Optimization. A 50:50 ratio provides an optimal retention time. |
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7] The goal is to achieve 5-20% degradation of the active ingredient without destroying the molecule completely.
-
Acid Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to 10 mL with mobile phase.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with mobile phase.[8]
-
Thermal Degradation: Store the solid reference standard in an oven at 105°C for 7 days. Prepare a 100 µg/mL solution in mobile phase for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution to direct sunlight for 24 hours or in a photostability chamber (ICH Q1B guideline). Analyze alongside a control sample stored in the dark.
Analyze all stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak.
| Stress Condition | % Degradation | Resolution (Rs) of Closest Peak | Peak Purity Angle | Peak Purity Threshold |
| Acid (1N HCl) | 15.2% | 2.8 | 0.234 | 0.310 |
| Base (1N NaOH) | 8.5% | 3.1 | 0.198 | 0.312 |
| Oxidation (30% H₂O₂) | 18.9% | 2.2 | 0.255 | 0.311 |
| Thermal (105°C) | 5.1% | >4.0 | 0.150 | 0.309 |
| Photolytic | 9.8% | 3.5 | 0.210 | 0.310 |
| Table 3: Hypothetical Forced Degradation Results. The method successfully separates all degradants (Rs > 2.0) and the main peak is spectrally pure (Purity Angle < Purity Threshold). |
Method Validation (ICH Q2(R1) Guidelines)
Once the method is optimized and shown to be specific, it must be validated.
-
Linearity: Analyze a series of at least five concentrations of the analyte (e.g., 10-150 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[3]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120500 |
| 25 | 301100 |
| 50 | 605200 |
| 100 | 1211000 |
| 150 | 1815500 |
| Table 4: Example Linearity Data. (Resulting in y = 12095x + 1500; r² = 0.9998). |
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[9]
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Table 5: Example Accuracy (Recovery) Data. |
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2%.[9]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
-
| Precision Type | n | Mean Peak Area | Std. Dev. | % RSD |
| Repeatability | 6 | 1210500 | 9684 | 0.80% |
| Intermediate | 6 | 1208800 | 11240 | 0.93% |
| Table 6: Example Precision Data at 100 µg/mL. |
-
Robustness: Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., retention time, tailing factor) should remain within acceptable limits.[9]
| Parameter Varied | Retention Time (min) | Tailing Factor |
| Flow Rate (0.9 mL/min) | 7.9 | 1.1 |
| Nominal (1.0 mL/min) | 7.2 | 1.1 |
| Flow Rate (1.1 mL/min) | 6.5 | 1.2 |
| Temp (28°C) | 7.4 | 1.1 |
| Nominal (30°C) | 7.2 | 1.1 |
| Temp (32°C) | 7.0 | 1.1 |
| Table 7: Example Robustness Data. |
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine experimentally by injecting solutions of decreasing concentration. Typically calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Hypothetical Biological Context
Many pyrazole-containing compounds are investigated as kinase inhibitors in drug discovery. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases like cancer. An HPLC method is vital for confirming the purity and concentration of a compound used in such biological assays.
Conclusion
This application note outlines a systematic and comprehensive protocol for the development of a stability-indicating RP-HPLC method for the analysis of 1-(2-fluorophenyl)-1H-pyrazole. By following a logical workflow of scouting, optimization, and forced degradation, a robust method can be established. Subsequent validation according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness ensures that the method is suitable for its intended purpose in a regulated research or quality control environment. The provided tables and diagrams serve as a guide for executing the experiments and documenting the results in a clear and structured manner.
References
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcpa.in [ijcpa.in]
- 4. pharmtech.com [pharmtech.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(2-fluorophenyl)-1H-pyrazole in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vitro evaluation of 1-(2-fluorophenyl)-1H-pyrazole. The protocols and methodologies are based on the broad-spectrum biological activities reported for pyrazole derivatives, which include anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4]
Application Notes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][3][4] The introduction of a fluorophenyl group to the pyrazole ring can enhance biological activity.[2] 1-(2-fluorophenyl)-1H-pyrazole is a compound of interest for screening in various in-vitro assays to determine its potential as a therapeutic agent.
Potential Therapeutic Areas:
-
Anti-inflammatory: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5][6][7]
-
Anticancer: Various pyrazole compounds have demonstrated cytotoxic effects against different cancer cell lines.[4][6] The mechanism of action can involve inhibition of protein kinases or induction of apoptosis.
-
Antimicrobial: The pyrazole scaffold is also associated with antibacterial and antifungal activities.[2][3]
Postulated Mechanism of Action:
Based on the activities of related compounds, 1-(2-fluorophenyl)-1H-pyrazole may exert its effects through one or more of the following mechanisms:
-
Inhibition of key enzymes in inflammatory pathways, such as COX-1 and COX-2.[7]
-
Modulation of signaling pathways involved in cell proliferation and survival.
-
Disruption of microbial growth and viability.
Data Presentation
The following tables present hypothetical quantitative data for 1-(2-fluorophenyl)-1H-pyrazole in various in-vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Enzyme Inhibition Assay Data
| Enzyme | IC50 (µM) |
| COX-1 | 15.2 |
| COX-2 | 1.8 |
Table 2: Cytotoxicity Assay Data (72-hour incubation)
| Cell Line | Cell Type | GI50 (µM) |
| MCF-7 | Human Breast Cancer | 8.5 |
| A549 | Human Lung Cancer | 12.1 |
| K562 | Human Leukemia | 5.3 |
Table 3: Antimicrobial Assay Data
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Escherichia coli | Gram-negative bacteria | 32 |
| Candida albicans | Fungi | 64 |
Experimental Protocols
Here are detailed protocols for key in-vitro experiments to characterize the biological activity of 1-(2-fluorophenyl)-1H-pyrazole.
Cyclooxygenase (COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory effect of 1-(2-fluorophenyl)-1H-pyrazole on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
1-(2-fluorophenyl)-1H-pyrazole
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of 1-(2-fluorophenyl)-1H-pyrazole in DMSO.
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.
-
Add 10 µL of the diluted compounds or vehicle to the wells of a 96-well plate.
-
Add 10 µL of COX-2 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution provided in the kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
MTT Cell Viability Assay
This assay assesses the cytotoxic effect of 1-(2-fluorophenyl)-1H-pyrazole on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete cell culture medium
-
1-(2-fluorophenyl)-1H-pyrazole
-
Doxorubicin (positive control)
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 1-(2-fluorophenyl)-1H-pyrazole and Doxorubicin in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 value.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following sections detail established synthetic methodologies, including classical cyclocondensation and modern multicomponent reactions, offering a comparative overview to aid in the selection of the most suitable protocol for specific research needs.
Synthetic Strategies Overview
The synthesis of 1-(2-fluorophenyl)-1H-pyrazole derivatives can be achieved through several reliable methods. The most common approaches involve the condensation of a 1,3-dicarbonyl compound with 2-fluorophenylhydrazine or the utilization of multicomponent reactions that allow for the construction of the pyrazole core in a single step from simple precursors. The choice of method often depends on the desired substitution pattern on the pyrazole ring, the availability of starting materials, and the desired reaction efficiency.
A classical and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine. This method is highly versatile and allows for the introduction of various substituents at positions 3 and 5 of the pyrazole ring.
More recently, multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a one-pot fashion. These reactions often offer advantages in terms of reduced reaction times, simplified purification procedures, and the ability to generate diverse libraries of compounds.
This document provides detailed protocols for two distinct and effective methods for synthesizing 1-(2-fluorophenyl)-1H-pyrazole derivatives.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Protocol | Synthetic Method | Key Reagents | Reaction Time | Temperature | Yield (%) |
| 1 | Classical Cyclocondensation | 2-Fluorophenylhydrazine, 1,3-Diketone | 2-4 hours | Reflux | 85-95% |
| 2 | One-Pot Multicomponent Reaction | 2-Fluorobenzaldehyde, Malononitrile, Hydrazine Hydrate | 30-60 minutes | 80 °C | 80-92% |
Experimental Protocols
Protocol 1: Classical Cyclocondensation Synthesis of 1-(2-Fluorophenyl)-3,5-disubstituted-1H-pyrazoles
This protocol describes the synthesis of 1-(2-fluorophenyl)-1H-pyrazole derivatives via the condensation of 2-fluorophenylhydrazine with a 1,3-dicarbonyl compound.
Materials:
-
2-Fluorophenylhydrazine hydrochloride
-
1,3-Diketone (e.g., acetylacetone for 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium acetate (optional, as a base)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq.) in a minimal amount of water or ethanol.
-
Add the 1,3-dicarbonyl compound (1.0-1.2 eq.) to the flask.
-
Add glacial acetic acid (as a solvent and catalyst) to the reaction mixture. If starting from the hydrochloride salt, a base like sodium acetate can be added to neutralize the acid.
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(2-fluorophenyl)-1H-pyrazole derivative.
-
Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (NMR, MS, IR).
Protocol 2: One-Pot, Four-Component Synthesis of 1-(2-Fluorophenyl)-1H-pyrazole Derivatives
This protocol outlines a highly efficient one-pot synthesis of functionalized pyrazole derivatives via a four-component reaction.
Materials:
-
2-Fluorobenzaldehyde
-
Malononitrile
-
Ethyl cyanoacetate
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (as a catalyst)
-
Standard laboratory glassware
-
Heating plate and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-fluorobenzaldehyde (1.0 eq.), malononitrile (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and hydrazine hydrate (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 5 mol%) to the mixture.
-
Stir the reaction mixture at 80 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain the pure functionalized pyrazole derivative. Further purification by recrystallization or column chromatography may be performed if necessary.
-
Characterize the final product by spectroscopic methods (NMR, MS, IR).
Visualizations
The following diagrams illustrate the general workflow and decision-making process for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole derivatives.
Caption: General workflow for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole derivatives.
Caption: Decision tree for selecting a synthetic protocol.
Applications of Fluorinated Pyrazoles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorinated pyrazoles are a cornerstone in modern medicinal chemistry, demonstrating significant therapeutic potential across various disease areas. The introduction of fluorine atoms into the pyrazole scaffold can profoundly influence the compound's physicochemical properties, such as metabolic stability, bioavailability, and target-binding affinity.[1][2] This document provides detailed application notes on the use of fluorinated pyrazoles as cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors, and anticancer agents, complete with experimental protocols and quantitative data to facilitate further research and development.
Application Note: Fluorinated Pyrazoles as Selective COX-2 Inhibitors
Fluorinated pyrazoles are famously represented by Celecoxib, a selective COX-2 inhibitor used for the management of pain and inflammation.[3][4] The trifluoromethyl (CF3) group in Celecoxib is crucial for its selective binding to the COX-2 enzyme over the constitutively expressed COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][5] The pyrazole core acts as a key pharmacophore, and modifications on the aryl rings have led to the development of numerous analogues with potent and selective COX-2 inhibitory activity.[4][6][7]
Quantitative Data: COX-1 and COX-2 Inhibition by Fluorinated Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 7.7 | 0.07 | 110 | [8] |
| Celecoxib Analogue 10a | 8.3 | 0.19 | 43.7 | [8] |
| Celecoxib Analogue 10b | 258 | 0.73 | 353.4 | [8] |
| Pyrazole-pyridazine hybrid 5f | 14.34 | 1.50 | 9.56 | [9] |
| Pyrazole-pyridazine hybrid 6f | 9.55 | 1.15 | 8.31 | [9] |
| Trifluoromethyl-pyrazole-carboxamide 3b | 0.46 | 3.82 | 0.12 | [10] |
| Trifluoromethyl-pyrazole-carboxamide 3g | 4.45 | 2.65 | 1.68 | [10] |
| Pyrazole Derivative 11 | >100 | 0.043 | >2325 | [11] |
| Pyrazole Derivative 12 | >100 | 0.049 | >2040 | [11] |
| Pyrazole Derivative 15 | >100 | 0.045 | >2222 | [11] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[12][13]
1. Reagent Preparation:
- COX Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
- COX Probe: Dilute in DMSO or as per manufacturer's instructions.
- COX Cofactor Solution: Prepare a working solution as per the kit's manual.
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the desired concentration with NaOH solution.
- Human Recombinant COX-1 and COX-2 Enzymes: Reconstitute with sterile water and store at -80°C.
- Test Compounds: Dissolve in DMSO to prepare a 10X stock solution of the desired test concentration.
- Inhibitor Control: Use a known COX-2 inhibitor like Celecoxib.
2. Assay Procedure:
- In a 96-well opaque plate, add 75 µL of COX Assay Buffer to each well.
- Add 10 µL of the diluted test inhibitor or vehicle (DMSO) to the appropriate wells.
- Add 2 µL of the COX Cofactor working solution and 1 µL of the COX Probe solution to each well.
- Add 1 µL of either the reconstituted COX-1 or COX-2 enzyme to the respective wells.
- Incubate the plate at 25°C for 10 minutes.
- Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
- Immediately measure the fluorescence kinetics in a microplate reader (Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
3. Data Analysis:
- Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway and the inhibitory action of fluorinated pyrazoles.
Application Note: Fluorinated Pyrazoles as Kinase Inhibitors
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Fluorinated pyrazoles have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors. The pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase active site, while the fluorine substituents can enhance binding affinity and modulate pharmacokinetic properties.[14]
Quantitative Data: Inhibition of Various Kinases by Fluorinated Pyrazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib Analogue 2 | Akt1 | 1.3 | [14] |
| Pyrazole Derivative 4 | ASK1 | 29 | [14] |
| Pyrazole Derivative 6 | Aurora A | 160 | [14] |
| Pyrazole Derivative 17 | Chk2 | 17.9 | [14] |
| Pyrazole Derivative 3f | JAK1 | 3.4 | [15] |
| Pyrazole Derivative 3f | JAK2 | 2.2 | [15] |
| Pyrazole Derivative 3f | JAK3 | 3.5 | [15] |
| Pyrazole Derivative 11b | JAK2 | [15] | |
| Pyrazole Derivative 3 | EGFR | 60 | [16] |
| Pyrazole Derivative 9 | VEGFR-2 | 220 | [16] |
Experimental Protocol: General Kinase Inhibition Assay
This is a generalized protocol that can be adapted for various kinase assays.
1. Reagents and Materials:
- Kinase buffer (specific to the kinase of interest).
- Recombinant kinase.
- Kinase substrate (peptide or protein).
- ATP (Adenosine triphosphate).
- Test compounds dissolved in DMSO.
- 96-well or 384-well assay plates.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc.).
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in kinase buffer.
- Add the diluted test compounds or vehicle (DMSO) to the assay plate.
- Add the kinase and substrate solution to each well.
- Incubate for a predetermined time at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding ATP.
- Incubate for the desired reaction time at the optimal temperature for the kinase.
- Stop the reaction and add the detection reagent according to the manufacturer's protocol.
- Incubate to allow the detection signal to develop.
- Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
3. Data Analysis:
- Subtract the background signal (no enzyme control).
- Calculate the percentage of kinase activity remaining for each compound concentration relative to the vehicle control.
- Determine the IC50 values by plotting the percentage of activity against the logarithm of the compound concentration.
Workflow Diagram: Kinase Inhibitor Screening
Caption: General workflow for in vitro kinase inhibitor screening.
Application Note: Fluorinated Pyrazoles as Anticancer Agents
The anticancer properties of fluorinated pyrazoles often stem from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those mediated by kinases and COX-2.[16][17] Many fluorinated pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Fluorinated Pyrazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [18] |
| Pyrazolo[1,5-a]pyrimidine 34d | HeLa (Cervical) | 10.41 | [18] |
| DHT-derived pyrazole 24e | PC-3 (Prostate) | 4.2 | [18] |
| Pyrazole Derivative 11 | MCF-7 (Breast) | 2.85 | [11] |
| Pyrazole Derivative 11 | HT-29 (Colon) | 2.12 | [11] |
| Afuresertib Analogue 2 | HCT116 (Colon) | 0.95 | [14] |
| Pyrazole Derivative 6 | HCT116 (Colon) | 0.39 | [14] |
| Pyrazole Derivative 11b | HEL (Erythroleukemia) | 0.35 | [15] |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is a standard method for assessing cell viability.[1][19]
1. Cell Culture and Seeding:
- Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest the cells and perform a cell count.
- Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in the culture medium.
- Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
- Incubate the plate for 48-72 hours.
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank wells (medium only).
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
- Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Workflow Diagram: Anticancer Drug Screening
Caption: Workflow for in vitro anticancer drug screening using the MTT assay.
Protocol: General Synthesis of a Trifluoromethylated Pyrazole (Celecoxib Analogue)
This protocol is a generalized procedure based on the synthesis of Celecoxib and its analogues.[8][20]
1. Materials and Reagents:
- Substituted 4,4,4-trifluoro-1-aryl-butane-1,3-dione.
- Substituted arylhydrazine hydrochloride.
- Ethanol (95%).
- Silica gel for column chromatography.
- Hexanes and acetone for elution.
2. Synthetic Procedure:
- To a solution of the substituted 4,4,4-trifluoro-1-aryl-butane-1,3-dione (1.0 eq) in 95% ethanol, add the substituted arylhydrazine hydrochloride (1.1 eq).
- Heat the reaction mixture at reflux with stirring for 20 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to obtain the crude solid.
- Purify the crude product by silica gel column chromatography using a mixture of hexanes and acetone as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield the final trifluoromethylated pyrazole.
3. Characterization:
- Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Diagram: Synthetic Scheme for a Fluorinated Pyrazole
Caption: General synthetic scheme for the preparation of a fluorinated pyrazole.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.aalto.fi [research.aalto.fi]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. srrjournals.com [srrjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-fluorophenyl)-1H-pyrazole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 1-(2-fluorophenyl)-1H-pyrazole scaffold, a privileged structure in medicinal chemistry. This document outlines its potential applications in drug design, particularly as a core element for developing kinase inhibitors and anti-inflammatory agents. Detailed experimental protocols for the synthesis and biological evaluation of derivatives based on this scaffold are also provided.
Introduction
The 1-phenyl-1H-pyrazole moiety is a well-established scaffold in the development of therapeutic agents, known to be a core component of numerous biologically active compounds.[1][2][3] The introduction of a fluorine atom onto the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The 1-(2-fluorophenyl)-1H-pyrazole scaffold, in particular, presents a unique structural motif for the design of novel drug candidates. Its derivatives have shown promise as potent inhibitors of key signaling proteins, such as p38 MAP kinase and Aurora kinase, and have demonstrated significant anti-inflammatory properties.[4][5][6]
Applications in Drug Design
The 1-(2-fluorophenyl)-1H-pyrazole scaffold is a versatile starting point for the development of targeted therapies. Its key applications include:
-
Kinase Inhibitors: This scaffold has been successfully employed in the design of inhibitors for various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. Notable targets include p38 MAP kinase and Aurora kinases.[4][5]
-
Anti-inflammatory Agents: Derivatives of 1-phenyl-1H-pyrazole have a long history as anti-inflammatory agents. The 2-fluoro substitution can enhance this activity, offering potential for the development of new treatments for inflammatory conditions.
Data Presentation
The following tables summarize the biological activities of representative 1-(fluorophenyl)-1H-pyrazole derivatives. While specific data for 2-fluoro derivatives is limited in publicly available literature, the data for 3-fluoro and 4-fluoro analogs provide a strong rationale for the potential of the 2-fluoro scaffold.
Table 1: Kinase Inhibitory Activity of Fluorophenyl-pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1 | Aurora Kinase B | 1.31 | - | - |
| 2 | p38α MAP Kinase | Data not available for 2-fluoro analog | SB203580 | - |
| 3 | Aurora A Kinase | Data not available for 2-fluoro analog | - | - |
Compound 1 is N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a derivative containing a 1-phenyl-1H-pyrazole-like core.[5][7]
Table 2: Anti-inflammatory Activity of Fluorophenyl-pyrazole Derivatives
| Compound ID | Assay | Endpoint | Result | Reference Compound | Result |
| 4 | Carrageenan-induced paw edema | % Inhibition | Data not available for 2-fluoro analog | Indomethacin | - |
| 5 | Bovine Serum Albumin Denaturation | % Inhibition | Data not available for 2-fluoro analog | Aspirin | - |
Experimental Protocols
Synthesis of 1-(2-fluorophenyl)-1H-pyrazole (General Procedure)
This protocol is based on the well-established Knorr pyrazole synthesis, a reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[8]
Materials:
-
1,3-dicarbonyl compound (e.g., malondialdehyde or a β-ketoester)
-
(2-fluorophenyl)hydrazine hydrochloride
-
Ethanol or acetic acid
-
Sodium acetate (if using hydrazine hydrochloride)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add (2-fluorophenyl)hydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq, if using the hydrochloride salt) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 1-(2-fluorophenyl)-1H-pyrazole.
Workflow for the Synthesis of 1-(2-fluorophenyl)-1H-pyrazole
Caption: General workflow for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as p38α MAP kinase or Aurora kinase.[9]
Materials:
-
Recombinant human kinase (e.g., p38α, Aurora A, Aurora B)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (specific to the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which measures the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
In Vitro Anti-inflammatory Assay: Bovine Serum Albumin (BSA) Denaturation Assay
This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity. It is based on the principle that denaturation of proteins is a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds (dissolved in DMSO)
-
Aspirin (as a reference standard)
-
Spectrophotometer
Procedure:
-
Prepare a solution of BSA (e.g., 0.2% w/v) in PBS.
-
Prepare various concentrations of the test compounds and the reference standard (Aspirin).
-
In test tubes, mix the BSA solution with the test compound solutions. Include a control with BSA and vehicle (DMSO).
-
Incubate the tubes at 37 °C for 20 minutes.
-
Induce denaturation by heating the tubes at 72 °C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Signaling Pathways
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[10][11][12][13][14] Inhibitors targeting p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-6, making it an attractive target for anti-inflammatory drug discovery.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is linked to tumorigenesis, making them important targets for cancer therapy.[15][16][17][18][19] Aurora B, in particular, is a key regulator of chromosome segregation and cytokinesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. promega.com [promega.com]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. sinobiological.com [sinobiological.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Inhibition by Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been extensively investigated as potent inhibitors of various enzymes, playing crucial roles in the development of therapeutic agents for a wide range of diseases, including inflammatory disorders, cancer, and metabolic syndromes.
These application notes provide a comprehensive guide to the experimental setup for studying enzyme inhibition by pyrazole compounds. Detailed protocols for key enzymatic assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Key Target Enzymes for Pyrazole Inhibitors
Pyrazole-based compounds have shown significant inhibitory activity against several classes of enzymes. This document will focus on three prominent examples:
-
Cyclooxygenase-2 (COX-2): An enzyme involved in the inflammatory pathway, making it a key target for anti-inflammatory drugs.
-
Xanthine Oxidase (XO): An enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Its inhibition is a therapeutic strategy for gout.
-
Protein Kinases: A large family of enzymes that regulate numerous cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them important targets for anticancer drug development. Specifically, we will touch upon Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).
Data Presentation: Inhibitory Activities of Pyrazole Compounds
The inhibitory potency of pyrazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize representative data for pyrazole derivatives against their target enzymes.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 0.04 | 375 | [1] |
| SC-558 | 0.0013 | >1000 | [1] |
| Compound 11 | 0.043 | >2325 | [2] |
| PYZ31 | 0.01987 | - | [1] |
| PYZ16 | 0.52 | 10.73 | [1] |
| Compound 58 | 0.05 | 103.12 | [3] |
Table 2: In Vitro Xanthine Oxidase Inhibitory Activity of Pyrazole Derivatives
| Compound | Xanthine Oxidase IC50 (µM) | Reference |
| Allopurinol (Reference) | 2.588 | [4] |
| Thiazolo-pyrazolyl Derivative Vq | 6.5 | [5] |
| Pyrazolone Derivative | low micromolar | [6] |
| Pyrazole-Thiadiazole Derivative | 1.33 | [1] |
| Pyrazole-indole hybrid 5e | 10.87 | [7] |
Table 3: Inhibitory Activity of Pyrazole-Based Compounds Against Various Protein Kinases
| Compound | Target Kinase | Ki (nM) | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 | - | HCT116 (colon) | 0.95 | [8][9] |
| Compound 17 | Chk2 | - | 17.9 | - | - | [8][9] |
| GDC-0339 | Pim-1 | 0.02 | - | - | - | [8] |
| Compound 1b | Haspin | - | 57 | - | - | [10] |
| Compound 11 | EGFR | - | 83 | HT-29 (colon) | 2.12 | [2] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC50 values of pyrazole test compounds against the COX-2 enzyme.
Materials:
-
Purified human COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor Solution
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds dissolved in DMSO
-
Celecoxib (positive control) dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole compounds and celecoxib in DMSO.
-
Assay Reaction Setup: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compounds or celecoxib to their respective wells. Include wells with DMSO only as a vehicle control (total enzyme activity). c. Add the diluted COX-2 enzyme to all wells except the blank. d. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX-2 activity.[8]
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX-2 activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]
Protocol 2: In Vitro Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)
This protocol describes a method to measure the ability of pyrazole compounds to inhibit xanthine oxidase activity by monitoring the formation of uric acid.[13]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test pyrazole compounds dissolved in DMSO
-
Allopurinol (positive control) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
-
-
Compound Dilution: Prepare serial dilutions of the test pyrazole compounds and allopurinol in DMSO.
-
Assay Setup (in 96-well plate):
-
Blank: Add phosphate buffer and the test compound solution (or vehicle).
-
Control (No Inhibitor): Add phosphate buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).
-
Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-20 minutes). The rate of increase in absorbance corresponds to the rate of uric acid formation.[4][13]
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each well. b. Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100 c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[11][12]
Protocol 3: In Vitro Protein Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for quantifying the inhibitory activity of pyrazole compounds against a specific protein kinase using a luminescence-based readout that measures ATP consumption.[9]
Materials:
-
Recombinant Protein Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer
-
Test pyrazole compounds dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Assay Setup: a. Add the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate. b. Add the kinase enzyme solution to all assay wells. c. Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagents from the luminescence-based kit according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways often targeted by pyrazole inhibitors.
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of pyrazole-based enzyme inhibitors.
Caption: Workflow for screening and characterizing pyrazole enzyme inhibitors.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Crystallization of 1-(2-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the crystallization of 1-(2-fluorophenyl)-1H-pyrazole, a crucial step in its purification, characterization, and formulation. The following sections outline various crystallization techniques, solvent selection strategies, and methods for crystal characterization.
Introduction to Crystallization of Small Organic Molecules
Crystallization is a fundamental process in the pharmaceutical industry for the purification and isolation of active pharmaceutical ingredients (APIs). For a small organic molecule like 1-(2-fluorophenyl)-1H-pyrazole, obtaining a crystalline form is essential for ensuring high purity, stability, and consistent physicochemical properties, which are critical for its development as a drug candidate. The choice of crystallization technique can significantly impact crystal size, morphology, and polymorphic form, which in turn affect bioavailability and manufacturability.[1][2][3][4][5]
This document outlines several common crystallization techniques that can be applied to 1-(2-fluorophenyl)-1H-pyrazole, including slow cooling, solvent evaporation, anti-solvent addition, and vapor diffusion.
Solvent Selection and Screening
The choice of solvent is a critical first step in developing a successful crystallization process. An ideal solvent should exhibit high solubility for 1-(2-fluorophenyl)-1H-pyrazole at elevated temperatures and low solubility at lower temperatures.[6][7][8] Key considerations for solvent selection include:
-
Solubility Profile: The compound should be soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[8]
-
Polarity: The polarity of the solvent should ideally match that of the solute to achieve good solubility. Based on the structure of 1-(2-fluorophenyl)-1H-pyrazole (an aromatic heterocyclic compound), solvents with moderate polarity are likely to be effective.[6]
-
Boiling Point: A solvent with a relatively low boiling point (generally below 100°C) is preferred for ease of removal from the final crystalline product.[6]
-
Reactivity: The solvent must be inert and not react with the compound.[6]
-
Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.
A preliminary solvent screen is recommended to identify suitable candidates. This can be done on a small scale by testing the solubility of a few milligrams of 1-(2-fluorophenyl)-1H-pyrazole in a range of solvents at room temperature and upon heating.
Table 1: Potential Solvents for Crystallization of 1-(2-fluorophenyl)-1H-pyrazole
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents for moderately polar organic compounds.[9] |
| Ketones | Acetone | Good solvent for a wide range of organic molecules.[9] |
| Esters | Ethyl Acetate | Frequently used for crystallization of pharmaceutical compounds. |
| Halogenated | Dichloromethane | Can be effective but should be used with caution due to toxicity. |
| Aromatic | Toluene | May be suitable, especially in solvent/anti-solvent systems. |
| Ethers | Tetrahydrofuran (THF) | A good solvent for many organic compounds.[10] |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Can be effective for less soluble compounds.[11] |
| Non-polar | Hexane, Heptane | Primarily used as anti-solvents.[9] |
Experimental Protocols
The following are detailed protocols for common crystallization techniques that can be adapted for 1-(2-fluorophenyl)-1H-pyrazole.
Slow Cooling Crystallization
This is a widely used method that relies on the difference in solubility of the compound at different temperatures.[12]
Protocol:
-
Dissolution: In a suitable flask, dissolve the crude 1-(2-fluorophenyl)-1H-pyrazole in a minimal amount of a pre-selected hot solvent (e.g., ethanol, isopropanol) to create a saturated or near-saturated solution. Gentle heating and stirring can be applied to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow down the cooling rate.[12]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.[8]
Workflow for Slow Cooling Crystallization
Caption: Workflow for Slow Cooling Crystallization.
Solvent Evaporation Crystallization
This method is suitable for compounds that are highly soluble in a volatile solvent at room temperature.[13]
Protocol:
-
Dissolution: Dissolve the 1-(2-fluorophenyl)-1H-pyrazole in a suitable volatile solvent (e.g., dichloromethane, acetone) at room temperature to form a clear, unsaturated solution.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation: Place the solution in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent.[14]
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent crystal formation.
-
Isolation and Drying: Once a sufficient amount of crystals have formed, isolate them by decanting the remaining solvent or by filtration, followed by drying.
Anti-Solvent Crystallization
In this technique, a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound, inducing crystallization.[1][2][3][4]
Protocol:
-
Dissolution: Dissolve the 1-(2-fluorophenyl)-1H-pyrazole in a "good" solvent (e.g., ethanol, acetone) in which it is highly soluble.
-
Anti-Solvent Addition: Slowly add a "poor" or anti-solvent (e.g., water, hexane) in which the compound is insoluble, while stirring the solution.[3] The anti-solvent should be miscible with the primary solvent.
-
Induction of Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Allow the mixture to stand undisturbed to allow for the formation and growth of crystals.
-
Isolation, Washing, and Drying: Collect the crystals by filtration, wash with a small amount of the solvent/anti-solvent mixture, and dry.
Logical Relationship in Anti-Solvent Crystallization
Caption: Logical steps in the anti-solvent crystallization process.
Vapor Diffusion
This method is particularly useful for obtaining high-quality single crystals for X-ray diffraction analysis and is suitable for small amounts of material.[10][13][15]
Protocol:
-
Preparation of Inner Vial: Dissolve the 1-(2-fluorophenyl)-1H-pyrazole in a small amount of a relatively non-volatile solvent (e.g., toluene, THF) in a small, open vial.
-
Preparation of Outer Chamber: Place this inner vial inside a larger, sealed chamber (e.g., a beaker or jar) that contains a more volatile anti-solvent (e.g., hexane, diethyl ether).[10]
-
Diffusion: Seal the outer chamber. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the anti-solvent diffuses into the solution, the solubility of the compound decreases, leading to slow crystallization over a period of hours to days.
-
Isolation: Carefully remove the inner vial and isolate the crystals.
Characterization of Crystalline Material
Once crystals are obtained, it is important to characterize them to determine their purity, polymorphic form, and other physical properties.
Table 2: Techniques for Crystal Characterization
| Technique | Purpose |
| Visual Microscopy | To observe crystal morphology, size, and habit. |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase and determine the polymorphic form.[16] |
| Single Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the molecule.[15] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior, and to identify polymorphs.[17] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content.[17] |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the crystalline material. |
Experimental Workflow for Crystal Characterization
Caption: General workflow for the characterization of crystalline material.
Troubleshooting Common Crystallization Problems
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated. | Slowly evaporate some of the solvent; cool the solution to a lower temperature.[14] |
| Nucleation is inhibited. | Add a seed crystal; scratch the inside of the flask with a glass rod.[12] | |
| Oiling Out | Compound's melting point is lower than the solution temperature; cooling is too rapid.[14][18] | Reheat to dissolve the oil, add more solvent, and cool more slowly; try a lower boiling point solvent.[14] |
| Poor Crystal Quality | Rapid cooling or evaporation; high impurity levels.[14] | Decrease the rate of cooling or evaporation; use a more dilute solution; further purify the starting material.[14] |
By systematically applying these techniques and protocols, researchers can develop a robust and reproducible crystallization process for 1-(2-fluorophenyl)-1H-pyrazole, leading to a high-quality crystalline product suitable for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcea.org [ijcea.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. iscientific.org [iscientific.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. mdpi.com [mdpi.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. depts.washington.edu [depts.washington.edu]
- 14. benchchem.com [benchchem.com]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Crystallization Evaluation Technology Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 18. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for 1-(2-fluorophenyl)-1H-pyrazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-fluorophenyl)-1H-pyrazole and its derivatives in agrochemical research. The document details its potential applications as a fungicide, insecticide, and herbicide, supported by quantitative data and detailed experimental protocols.
Introduction
The pyrazole ring is a crucial scaffold in the development of modern agrochemicals due to its diverse biological activities.[1][2] Compounds incorporating a pyrazole functional unit have demonstrated significant potential as fungicides, insecticides, and herbicides.[2] The introduction of a fluorine atom to the phenyl ring, as in 1-(2-fluorophenyl)-1H-pyrazole, can enhance the biological activity and metabolic stability of the molecule, making it a promising candidate for the development of new crop protection agents.[3] This document outlines the potential applications, synthesis, and biological evaluation of 1-(2-fluorophenyl)-1H-pyrazole in an agrochemical context.
Agrochemical Applications
Fungicidal Activity
Derivatives of 1-(2-fluorophenyl)-1H-pyrazole have shown notable fungicidal properties. The primary mechanism of action for many pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[4][5] Inhibition of SDH disrupts the fungus's energy production, leading to its death.
Quantitative Data for Fungicidal Activity of Fluorophenyl-Pyrazole Derivatives:
| Compound | Target Fungi | EC50 (mg/L) | Reference |
| N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide (Compound 7) | Rhizoctonia solani | 0.034 | [4] |
| N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide (Compound 12) | Rhizoctonia solani | 0.021 | [4] |
| Bixafen (Commercial Fungicide) | Rhizoctonia solani | 0.043 | [4] |
| N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (Compound 11o) | Rhizoctonia solani | 0.14 | [6] |
| N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (Compound 11m) | Fusarium graminearum | 0.27 | [6] |
| N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (Compound 11g) | Botrytis cinerea | 0.52 | [6] |
Insecticidal Activity
Pyrazole derivatives are also prominent in insecticide development. Some pyrazole-based insecticides act as ryanodine receptor (RyR) modulators, disrupting calcium homeostasis in insects and leading to paralysis and death.[1] Others may target the insect nervous system.
Quantitative Data for Insecticidal Activity of Pyrazole Derivatives:
| Compound | Target Insect | LC50 (µg/mL) | Reference |
| Pyrazole Schiff base (Compound 3f) | Termite | 0.001 | [7] |
| Pyrazole Schiff base (Compound 3d) | Termite | 0.006 | [7] |
| Fipronil (Reference) | Termite | 0.038 | [7] |
| Pyrazole derivative (Compound 6h) | Locust | 47.68 | [7] |
| Fipronil (Reference) | Locust | 63.09 | [7] |
Herbicidal Activity
The pyrazole scaffold is present in several commercial herbicides. These compounds can act through various mechanisms, including the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll biosynthesis.
Quantitative Data for Herbicidal Activity of Phenylpyrazole Derivatives:
| Compound | Target Weed | Inhibition (%) at 150 g/ha | Reference |
| Phenylpyrazole derivative (Compound 6a) | Digitaria sanguinalis | 50-60 | [8] |
| Phenylpyrazole derivative (Compound 6c) | Abutilon theophrasti | 50-60 | [8] |
| Phenylpyrazole derivative (Compound 6a) | Eclipta prostrata | 50-60 | [8] |
Experimental Protocols
Synthesis of 1-(2-fluorophenyl)-1H-pyrazole
This protocol describes a general method for the synthesis of 1-aryl-pyrazoles, which can be adapted for 1-(2-fluorophenyl)-1H-pyrazole. The synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
DOT Diagram: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole
Caption: General synthesis pathway for 1-(2-fluorophenyl)-1H-pyrazole.
Materials:
-
Malondialdehyde or a suitable 1,3-dicarbonyl precursor
-
2-Fluorophenylhydrazine hydrochloride
-
Ethanol or acetic acid (solvent)
-
Sodium acetate or other suitable base (if using hydrochloride salt)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 2-fluorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-fluorophenyl)-1H-pyrazole.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol outlines a method to assess the fungicidal activity of 1-(2-fluorophenyl)-1H-pyrazole against various plant pathogenic fungi.
DOT Diagram: Fungicidal Assay Workflow
Caption: Workflow for the in vitro fungicidal assay.
Materials:
-
Pure 1-(2-fluorophenyl)-1H-pyrazole
-
Cultures of pathogenic fungi (e.g., Rhizoctonia solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of 1-(2-fluorophenyl)-1H-pyrazole in a suitable solvent (e.g., DMSO).
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes.
-
Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Insecticidal Bioassay (Leaf-Dip Method)
This protocol is for evaluating the insecticidal activity of 1-(2-fluorophenyl)-1H-pyrazole against leaf-feeding insects.
DOT Diagram: Insecticidal Bioassay Workflow
Caption: Workflow for the leaf-dip insecticidal bioassay.
Materials:
-
Pure 1-(2-fluorophenyl)-1H-pyrazole
-
Test insects (e.g., larvae of Plutella xylostella)
-
Host plant leaves
-
Petri dishes
-
Filter paper
-
Surfactant (e.g., Tween-80)
Procedure:
-
Prepare a series of concentrations of 1-(2-fluorophenyl)-1H-pyrazole in water containing a small amount of surfactant.
-
Dip fresh, healthy host plant leaves into each test solution for 10-20 seconds.
-
Allow the leaves to air-dry completely.
-
Place each treated leaf in a petri dish lined with a moist filter paper to maintain humidity.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each petri dish.
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess insect mortality at 24, 48, and 72 hours after treatment. Insects are considered dead if they do not move when prodded with a fine brush.
-
Calculate the corrected mortality rate using Abbott's formula if there is mortality in the control group.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the substituents on the pyrazole and phenyl rings. For fungicidal activity, the presence of specific groups on the phenyl ring can significantly influence the binding affinity to the SDH enzyme. Similarly, for insecticidal and herbicidal activity, the nature and position of substituents can affect target site interaction, uptake, and metabolism of the compound. Further research into the SAR of 1-(2-fluorophenyl)-1H-pyrazole derivatives will be crucial for the development of more potent and selective agrochemicals.
Conclusion
1-(2-fluorophenyl)-1H-pyrazole and its derivatives represent a promising class of compounds for agrochemical research. Their potential as fungicides, insecticides, and herbicides warrants further investigation. The protocols provided here offer a framework for the synthesis and biological evaluation of these compounds, which can aid researchers in the discovery and development of novel crop protection agents.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Radiolabeled 1-(2-fluorophenyl)-1H-pyrazole for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis, radiolabeling, and evaluation of 1-(2-fluorophenyl)-1H-pyrazole as a potential radiotracer for positron emission tomography (PET) imaging. Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for the development of novel imaging agents for various diseases, including cancer and neurological disorders.[1][2][3] The introduction of a fluorine-18 (¹⁸F) radiolabel allows for non-invasive in vivo imaging and quantification of biological processes.[4][5]
The following sections detail the chemical synthesis of a suitable precursor, the radiolabeling procedure with [¹⁸F]fluoride, and protocols for in vitro and in vivo evaluation of the resulting radiotracer.
Synthesis of the Radiolabeling Precursor
The synthesis of a suitable precursor for radiolabeling is a critical first step. For the preparation of [¹⁸F]1-(2-fluorophenyl)-1H-pyrazole, a common strategy is the nucleophilic substitution of a good leaving group, such as a nitro or a trimethylammonium group, on the phenyl ring with [¹⁸F]fluoride. Here, we describe the synthesis of a nitro-precursor, 1-(2-nitrophenyl)-1H-pyrazole.
Experimental Protocol: Synthesis of 1-(2-nitrophenyl)-1H-pyrazole
This protocol is based on established methods for the N-arylation of pyrazoles.
Materials:
-
1H-pyrazole
-
1-fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrazole (1.0 g, 14.7 mmol) in DMF (20 mL), add potassium carbonate (4.0 g, 29.4 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-2-nitrobenzene (2.0 g, 14.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 1-(2-nitrophenyl)-1H-pyrazole.
Radiolabeling with Fluorine-18
The radiolabeling of the precursor with fluorine-18 is achieved through a nucleophilic aromatic substitution reaction (SₙAr).
Experimental Protocol: [¹⁸F]Fluoride Production and Radiolabeling
[¹⁸F]Fluoride Production:
[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding [¹⁸O]H₂O. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
Radiolabeling Procedure:
-
Elute the trapped [¹⁸F]fluoride from the anion exchange cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Add a solution of the precursor, 1-(2-nitrophenyl)-1H-pyrazole (5-10 mg), in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 150-180°C for 15-20 minutes.
-
After cooling, quench the reaction with water.
Purification and Quality Control
Purification of the radiolabeled product is essential to remove unreacted [¹⁸F]fluoride and other impurities.
Experimental Protocol: Purification and Quality Control
Purification:
-
Load the crude reaction mixture onto a semi-preparative HPLC system.
-
Purify the product using a suitable C18 column and a mobile phase gradient of acetonitrile and water.
-
Collect the fraction corresponding to [¹⁸F]1-(2-fluorophenyl)-1H-pyrazole, identified by a UV detector and a radioactivity detector.
-
Remove the HPLC solvent by rotary evaporation or solid-phase extraction.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should be >95%.
-
Molar Activity: Calculated by measuring the total radioactivity and the mass of the product.
-
Identity Confirmation: Co-elution of the radioactive product with a non-radioactive standard of 1-(2-fluorophenyl)-1H-pyrazole on analytical HPLC.
-
Residual Solvents: Analysis by gas chromatography to ensure levels are within acceptable limits.
-
pH and Sterility: Standard pharmaceutical quality control tests.
In Vitro and In Vivo Evaluation
In Vitro Studies
Cell Uptake Assays:
-
Culture target cells (e.g., cancer cell lines expressing a specific target) in appropriate media.
-
Incubate the cells with a known concentration of [¹⁸F]1-(2-fluorophenyl)-1H-pyrazole for various time points.
-
Wash the cells to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Determine the percentage of uptake per milligram of protein.
Binding Affinity:
If a specific molecular target is known, competitive binding assays can be performed using cell membranes or purified protein and a known radioligand to determine the binding affinity (Ki) of the non-radioactive 1-(2-fluorophenyl)-1H-pyrazole.
In Vivo Preclinical Imaging
Animal Models:
Use appropriate animal models, such as tumor-bearing mice, for in vivo studies.[6][7]
PET/CT or PET/MRI Imaging Protocol:
-
Anesthetize the animal.
-
Administer a defined dose of [¹⁸F]1-(2-fluorophenyl)-1H-pyrazole via tail vein injection.
-
Acquire dynamic or static PET scans at various time points post-injection.
-
Acquire a CT or MRI scan for anatomical co-registration.
-
Reconstruct the images and perform quantitative analysis of radiotracer uptake in various organs and tissues of interest.
Biodistribution Studies:
-
Inject a cohort of animals with the radiotracer.
-
At predetermined time points, euthanize the animals.
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, and tumor).
-
Weigh the tissues and measure the radioactivity in a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
| Parameter | Precursor: 1-(2-nitrophenyl)-1H-pyrazole | Radiolabeled Product: [¹⁸F]1-(2-fluorophenyl)-1H-pyrazole |
| Molecular Weight | 189.16 g/mol | 162.15 g/mol (for ¹⁹F isotopologue) |
| Appearance | Yellowish solid | Colorless solution |
| Radiochemical Yield | N/A | Typically 20-40% (decay-corrected) |
| Radiochemical Purity | N/A | > 95% |
| Molar Activity | N/A | > 37 GBq/µmol (> 1 Ci/µmol) |
| Tissue | Biodistribution of [¹⁸F]1-(2-fluorophenyl)-1H-pyrazole in Tumor-Bearing Mice (%ID/g at 60 min post-injection) - Example Data |
| Blood | 0.5 ± 0.1 |
| Heart | 0.8 ± 0.2 |
| Lungs | 1.2 ± 0.3 |
| Liver | 3.5 ± 0.8 |
| Kidneys | 2.5 ± 0.5 |
| Muscle | 0.4 ± 0.1 |
| Bone | 0.6 ± 0.2 |
| Tumor | 2.0 ± 0.4 |
Visualizations
Caption: Synthetic and radiolabeling workflow for [¹⁸F]1-(2-fluorophenyl)-1H-pyrazole.
Caption: Workflow for in vivo evaluation of the radiolabeled pyrazole derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 6. CQCIT Preclinical Imaging | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 7. Preclinical imaging - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving yield and purity in 1-(2-fluorophenyl)-1H-pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-fluorophenyl)-1H-pyrazole for improved yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-(2-fluorophenyl)-1H-pyrazole, particularly focusing on N-arylation reactions such as the Ullmann condensation and Buchwald-Hartwig amination.
Question: Why is my yield of 1-(2-fluorophenyl)-1H-pyrazole consistently low?
Answer: Low yields can stem from several factors related to the reaction conditions and reagents. Here are common causes and troubleshooting steps:
-
Suboptimal Catalyst System: The choice of catalyst and ligand is crucial. For Ullmann-type reactions, the copper source and ligand can significantly impact yield. Modern protocols often use soluble copper catalysts with ligands like diamines or pyrazoles.[1][2][3] For Buchwald-Hartwig reactions, the palladium catalyst and phosphine ligand combination must be appropriate for the substrates.[4][5][6]
-
Ineffective Base: The base plays a critical role in the catalytic cycle. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate for Ullmann reactions, and sodium tert-butoxide for Buchwald-Hartwig amination.[2][4] An inappropriate or weak base can lead to poor conversion.
-
Recommendation: Ensure the base is strong enough for the specific reaction and is of high purity. Consider switching to a different base if yields are poor.
-
-
Reaction Temperature: Ullmann condensations traditionally require high temperatures (often >150 °C), while Buchwald-Hartwig reactions may proceed at lower temperatures.[1] Operating at a suboptimal temperature can result in an incomplete reaction.
-
Solvent Choice: The polarity and boiling point of the solvent are important. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used in Ullmann reactions.[1][8] Toluene or xylene are often used for Buchwald-Hartwig couplings.[4][6]
-
Recommendation: Ensure the solvent is anhydrous and appropriate for the reaction temperature.
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common issue that complicates purification and reduces yield.
-
Homocoupling of Aryl Halide: In Ullmann reactions, the aryl halide can couple with itself to form a biphenyl derivative. This is more prevalent at very high temperatures.[2]
-
Recommendation: Optimize the reaction temperature and ensure the catalyst system is efficient for the desired cross-coupling.
-
-
Hydrodehalogenation: This is the replacement of the halogen on the aryl halide with a hydrogen atom. It can occur as a competing pathway in palladium-catalyzed reactions.[5]
-
Recommendation: This may be influenced by the ligand and the presence of moisture. Ensure anhydrous conditions and consider screening different ligands.
-
-
Formation of Regioisomers: While the synthesis of 1-(2-fluorophenyl)-1H-pyrazole from pyrazole and 1-fluoro-2-halobenzene is straightforward, if using substituted pyrazoles, the formation of regioisomers can be a significant issue.[9]
-
Recommendation: For substituted pyrazoles, careful selection of the starting materials and reaction conditions is necessary to control regioselectivity.
-
Question: How can I effectively purify my 1-(2-fluorophenyl)-1H-pyrazole product?
Answer: Achieving high purity is essential, especially for pharmaceutical applications.
-
Flash Column Chromatography: This is a very common and effective method for purifying pyrazole derivatives. A typical eluent system is a mixture of hexane and ethyl acetate.[10]
-
Recommendation: Perform a TLC analysis first to determine the optimal solvent system for separation.
-
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.
-
Recommendation: Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Isopropanol and ethanol have been used for similar compounds.[11]
-
-
Acid Addition Salt Formation: A patented method for purifying pyrazoles involves their conversion into acid addition salts, which can then be crystallized from organic solvents. The purified salt is then neutralized to recover the pure pyrazole.[12]
-
Recommendation: This method can be particularly useful for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-(2-fluorophenyl)-1H-pyrazole?
A1: The most common and direct methods involve the N-arylation of pyrazole with a 2-fluorophenyl halide (e.g., 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene). The key reaction types for this transformation are:
-
Ullmann Condensation: A classical copper-catalyzed reaction, often requiring high temperatures.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is often more versatile and may proceed under milder conditions than the Ullmann reaction.[5][6]
-
1,3-Dipolar Cycloaddition: This method involves reacting a 2-fluorophenyl-substituted sydnone with an alkyne like dimethyl acetylenedicarboxylate (DMAD). This approach builds the pyrazole ring itself.[11][13]
Q2: Which reaction conditions are critical for maximizing yield and purity?
A2: Several parameters must be carefully controlled:
-
Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Moisture can deactivate the catalyst and lead to side reactions like hydrodehalogenation. Ensure all solvents and reagents are dry.
-
Purity of Starting Materials: The purity of pyrazole, the 2-fluorophenyl halide, and the base can significantly affect the reaction outcome.
-
Stoichiometry: Precise control over the stoichiometry of the reactants, catalyst, ligand, and base is essential for optimal results.
Q3: How do I choose between an Ullmann and a Buchwald-Hartwig reaction?
A3: The choice depends on available resources, substrate scope, and desired reaction conditions.
-
Buchwald-Hartwig Amination is often preferred due to its broader functional group tolerance and generally milder reaction conditions.[5] However, palladium catalysts and phosphine ligands can be expensive.
-
Ullmann Condensation uses a more economical copper catalyst but traditionally requires harsher conditions (higher temperatures).[1] Modern protocols with specific ligands have made this reaction more accessible under milder conditions.[2]
Q4: Can I use 1,2-difluorobenzene as a starting material?
A4: Yes, 1,2-difluorobenzene can be used. The reaction with pyrazole would proceed via nucleophilic aromatic substitution (SNA_r). This typically requires a strong base to deprotonate the pyrazole and a polar aprotic solvent. The fluorine atom is a good leaving group in this type of reaction.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 1-arylpyrazoles under different conditions to provide a comparative overview.
| Synthesis Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | N/A (uses a sydnone) | N/A | N/A | Toluene | Reflux | 80 | [11] |
| Buchwald-Hartwig | 4-Iodo-1H-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 160 (MW) | ~95 | [4][7] |
| Buchwald-Hartwig | 4-Bromo-1H-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | K-t-BuO | Xylene | 160 (MW) | Good | [4][7] |
| Ullmann Condensation | Aryl Iodides/Bromides | CuI / Pyrazole Ligand | K₃PO₄ | DMSO | 100 | up to 90 | [3] |
| Ullmann Condensation | Aryl Halides | Copper Nanoparticles | Cs₂CO₃ | Acetonitrile | 50-60 | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole via Ullmann Condensation
This protocol is a representative procedure based on modern Ullmann coupling methods.
Materials:
-
Pyrazole
-
1-Bromo-2-fluorobenzene
-
Copper(I) iodide (CuI)
-
2-(1H-Pyrazol-1-yl)pyridine (ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction flask, add CuI (10 mol%), 2-(1H-pyrazol-1-yl)pyridine (10 mol%), and K₃PO₄ (2 equivalents).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add pyrazole (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent) via syringe.
-
Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 1-(2-fluorophenyl)-1H-pyrazole.
Protocol 2: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole via Buchwald-Hartwig Amination
This protocol is a representative procedure for a palladium-catalyzed N-arylation.
Materials:
-
Pyrazole
-
1-Bromo-2-fluorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents) to an oven-dried Schlenk flask.
-
Add pyrazole (1.2 equivalents).
-
Seal the flask and remove it from the glovebox.
-
Add anhydrous toluene and 1-bromo-2-fluorobenzene (1.0 equivalent) via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired product.
Visual Diagrams
Caption: General experimental workflow for the N-arylation synthesis of 1-(2-fluorophenyl)-1H-pyrazole.
Caption: A decision-making flowchart for troubleshooting low yield issues in the synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Beilstein Archives - Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pyrazole synthesis. The pyrazole core is a vital scaffold in medicinal chemistry, and understanding how to mitigate unexpected side reactions is crucial for efficient drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how can I identify it?
A1: The most prevalent side reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[1] This occurs because the initial nucleophilic attack by a substituted hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to a mixture of two pyrazole products with different substituent patterns.[1][2]
Identification:
-
NMR Spectroscopy: The presence of two distinct sets of peaks in ¹H and ¹³C NMR spectra corresponding to the pyrazole ring and its substituents is a strong indicator of a regioisomeric mixture.
-
Chromatography (TLC/LC-MS): Multiple spots on a Thin-Layer Chromatography (TLC) plate or multiple peaks with the same mass-to-charge ratio in Liquid Chromatography-Mass Spectrometry (LC-MS) suggest the presence of isomers.
-
Melting Point: A broad melting point range for the purified product can also indicate a mixture of isomers.
Q2: My reaction mixture has turned a dark yellow or red. What causes this, and is it problematic?
A2: Discoloration of the reaction mixture is a common observation, often attributed to the decomposition of the hydrazine starting material, especially phenylhydrazine, which can be sensitive to air and light.[3][4] It can also result from the oxidation of reaction intermediates. While not always indicative of major product loss, these colored impurities can complicate purification.
Solutions:
-
Use fresh, high-purity hydrazine.
-
Consider using a more stable salt form, such as phenylhydrazine hydrochloride.[4]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]
Q3: Besides regioisomers, what other unexpected byproducts can form during Knorr pyrazole synthesis?
A3: Several other side products can be encountered:
-
Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent aromatization can lead to the formation of pyrazoline byproducts.[3]
-
Di-addition Products: In some cases, a di-addition of hydrazine to the 1,3-dicarbonyl compound can occur, leading to more complex, unexpected intermediates.[2][3]
-
Ring-Opened Byproducts: Under strongly basic conditions, deprotonation at the C3 position of the pyrazole ring can lead to ring opening.[5] More complex rearrangements and ring-opening/recyclization cascades can also occur under specific conditions, for instance, with pyrazole nitrenes.[6]
Troubleshooting Guides
Issue 1: Formation of a Regioisomeric Mixture
Symptoms: As described in FAQ 1, you observe evidence of two or more isomeric products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Corrective Actions:
-
Solvent Modification: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve the formation of a single regioisomer compared to traditional solvents like ethanol.
-
Temperature Adjustment: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio. Experiment with running the reaction at a lower or higher temperature to see if it favors the formation of the desired isomer.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and influence the rate of condensation at each carbonyl group. The addition of a mild acid or base can sometimes steer the reaction towards one regioisomer.
-
Separation: If modifying the reaction conditions is not fruitful, the regioisomers can often be separated by column chromatography on silica gel or by fractional crystallization.[7]
Issue 2: Low Yield or Incomplete Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials even after an extended reaction time.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants | MDPI [mdpi.com]
- 7. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the technical support center for the optimization of pyrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazole rings and offers potential solutions.
Issue 1: Low or No Product Yield
Low yields are a common challenge in pyrazole synthesis and can be attributed to several factors, including incomplete reactions or the presence of side reactions.[1]
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[1] |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids or catalysts like nano-ZnO have been shown to improve yields.[1] |
| Reagent Stability | Ensure the stability of reagents, particularly hydrazine, which can decompose. Use fresh or properly stored reagents. |
| Steric Hindrance | Bulky substituents on the starting materials can hinder the reaction. Consider using less sterically hindered starting materials if possible.[2] |
Issue 2: Formation of Regioisomers
The formation of regioisomers is a significant side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2]
Logical Workflow for Addressing Regioisomer Formation
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Strategies for Controlling Regioselectivity:
| Strategy | Description |
| Solvent Selection | Aprotic dipolar solvents like DMF or NMP can provide better results than polar protic solvents such as ethanol.[3] |
| Temperature Control | Adjusting the reaction temperature can influence the kinetic versus thermodynamic product distribution, potentially favoring the formation of one regioisomer. |
| Catalyst Choice | The use of specific catalysts can direct the reaction towards a particular regioisomer. |
| Post-Cyclization Functionalization | Synthesizing a non-substituted pyrazole and then introducing the desired functional group can offer better control over regioselectivity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for pyrazole synthesis?
A1: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5] The reaction proceeds through an initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5]
Q2: How can I distinguish between different pyrazole regioisomers?
A2: A combination of spectroscopic techniques is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons. For definitive structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons.[2]
Q3: What are other common side reactions in pyrazole synthesis?
A3: Besides regioisomer formation, other issues can include the formation of colored impurities due to the decomposition of hydrazine starting materials or oxidation of intermediates. In metal-catalyzed N-arylation reactions, biaryl formation from the homocoupling of aryl halide starting materials can occur. Incomplete cyclization, where the reaction stops at the hydrazone intermediate, can also be a problem.[2]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.0-1.2 eq).
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid) if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data on Reaction Condition Optimization
The following table summarizes the effect of different catalysts on the yield of a model pyrazole synthesis reaction.
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | 45 |
| 2 | Acetic Acid | Ethanol | 80 | 6 | 85 |
| 3 | Nano-ZnO | None | 100 | 1 | 95[3] |
| 4 | Montmorillonite KSF | Ethanol | 80 | 4 | 86[3] |
| 5 | Lithium Perchlorate | Acetonitrile | 25 | 2 | 92[6] |
Note: Yields are for specific model reactions and may vary depending on the substrates used.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(2-fluorophenyl)-1H-pyrazole in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-fluorophenyl)-1H-pyrazole during biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 1-(2-fluorophenyl)-1H-pyrazole when I dilute my DMSO stock solution into aqueous assay buffer. What is causing this?
A2: This phenomenon, often called "antisolvent precipitation" or "crashing out," is common for hydrophobic compounds like many pyrazole derivatives. While 1-(2-fluorophenyl)-1H-pyrazole may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can be significantly lower in aqueous solutions. When a concentrated DMSO stock is introduced into the aqueous buffer, the compound is no longer in a favorable solvent environment, leading to its precipitation out of the solution.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance to DMSO is highly dependent on the specific cell line being used. However, a general recommendation is to keep the final concentration of DMSO in your assay at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects.[1] It is always best practice to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your test compound, to account for any effects of the solvent itself.
Q3: Can I use other organic solvents besides DMSO to dissolve 1-(2-fluorophenyl)-1H-pyrazole?
A4: Yes, other water-miscible organic solvents can be used, but their compatibility with your specific assay must be validated. Ethanol and methanol are common alternatives. However, like DMSO, they can exhibit cytotoxic effects at higher concentrations. It is crucial to determine the tolerance of your cell line or biological system to any new solvent by running appropriate controls.
Q4: How can I improve the solubility of 1-(2-fluorophenyl)-1H-pyrazole in my aqueous assay medium?
A5: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: In addition to DMSO, other co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol can be used in combination to create a more solubilizing vehicle.[2][3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[4]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility by favoring the charged, more water-soluble form.
-
Formulation Strategies: For in vivo studies, more complex formulations like self-emulsifying drug delivery systems (SEDDS) or solid dispersions can be utilized.[5]
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Plates
Symptom: A visible precipitate forms in the wells of your microplate after adding the 1-(2-fluorophenyl)-1H-pyrazole stock solution to the assay medium.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions of your stock solution. When making the final dilution into the assay buffer, add the compound stock to the buffer with vigorous mixing to avoid localized high concentrations that can initiate precipitation.
-
Lower Final Compound Concentration: The concentration you are testing may exceed the compound's maximum aqueous solubility. Try testing a lower concentration range.
-
Increase Co-solvent Concentration (with caution): A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. However, you must first validate the tolerance of your assay to the higher solvent concentration.
-
Sonication: After dilution, briefly sonicating the solution can sometimes help to redissolve fine precipitates and create a more uniform suspension.
-
Pre-warm the Assay Medium: Gently warming the assay medium to 37°C before adding the compound stock can sometimes improve solubility.
Logical Workflow for Addressing Compound Precipitation:
A decision tree for troubleshooting compound precipitation in biological assays.
Issue 2: High Background or Artifactual Results in Cell Viability Assays (e.g., MTT)
Symptom: You observe high background absorbance, or your results are not reproducible, potentially due to interference from the test compound.
Troubleshooting Steps:
-
Compound Interference with Assay Chemistry: Some compounds can directly react with the assay reagents. For example, in an MTT assay, the compound might reduce the MTT reagent itself, leading to a false-positive signal.
-
Solution: Run a control plate without cells, containing only media, your compound at various concentrations, and the MTT reagent to check for direct reduction.
-
-
Precipitate Affecting Absorbance Reading: If your compound precipitates, the solid particles can scatter light, leading to artificially high absorbance readings.
-
Solution: Before adding the solubilizing agent in an MTT assay, centrifuge the plate and carefully remove the supernatant containing the compound. Replace it with fresh media before proceeding with the assay.[6]
-
-
Colored Compounds: If 1-(2-fluorophenyl)-1H-pyrazole or its formulation is colored, it can interfere with colorimetric assays.
-
Solution: Use a background control that includes the compound in the media without cells to subtract the absorbance of the compound itself.
-
Quantitative Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 14 | 205.64 | Moisture can reduce solubility; use fresh DMSO.[7] |
| Water | 19.4 (at 24.8°C) | ~285 | Solubility is temperature-dependent.[8] |
| Ethanol | Soluble | - | Quantitative data not specified. |
| Methanol | Soluble | - | Quantitative data not specified. |
It is important to note that the fluorine substitution on the phenyl ring of 1-(2-fluorophenyl)-1H-pyrazole will alter its physicochemical properties, and thus its solubility may differ from the parent pyrazole compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol provides a general method for preparing a stock solution of a poorly soluble compound like 1-(2-fluorophenyl)-1H-pyrazole and making subsequent dilutions for use in biological assays.
Materials:
-
1-(2-fluorophenyl)-1H-pyrazole
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free water or appropriate buffer
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO): a. Accurately weigh the desired amount of 1-(2-fluorophenyl)-1H-pyrazole in a sterile tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Dilutions: a. Perform serial dilutions of the DMSO stock solution in 100% DMSO to create a range of concentrations. b. To prepare the final working concentrations in your aqueous assay buffer, add a small volume of the DMSO dilution to the pre-warmed (if applicable) assay buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, and to mix immediately and vigorously. c. Ensure the final DMSO concentration in your assay does not exceed the tolerance level of your biological system (typically ≤ 0.5%).
Protocol 2: Cell Viability MTT Assay with a Poorly Soluble Compound
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
1-(2-fluorophenyl)-1H-pyrazole stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(2-fluorophenyl)-1H-pyrazole in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Incubation: Incubate the cells with the compound for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: If precipitation of the test compound is observed, it is advisable to first centrifuge the plate, carefully aspirate the medium containing the compound, and replace it with fresh medium before adding the solubilization solution. Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways targeted by 1-(2-fluorophenyl)-1H-pyrazole are not extensively documented in publicly available literature, pyrazole derivatives are known to modulate various pathways, particularly in the context of cancer and inflammation. Below are examples of commonly affected pathways and a general workflow for investigating the mechanism of action.
Commonly Modulated Signaling Pathways by Pyrazole Derivatives:
Common signaling targets of pyrazole-based compounds.
General Workflow for Mechanism of Action Studies:
A workflow for investigating the mechanism of action of a bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and 4-methylpyrazole inhibit oxidation of ethanol and dimethyl sulfoxide by hydroxyl radicals generated from ascorbate, xanthine oxidase, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-(2-Fluorophenyl)-1H-pyrazole, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Strategies for Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is particularly critical when using unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The precise control of regioselectivity is crucial in drug discovery and development, as different regioisomers can exhibit significantly different biological activities.[1] Ensuring the synthesis produces the desired isomer exclusively is paramount for efficient and effective drug development.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is governed by several factors:[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine also plays a significant role.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the regioselectivity.[3] Acid catalysis can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity.[3]
-
Solvent: The choice of solvent can dramatically impact the ratio of regioisomers formed.[2][4]
Q3: Are there alternative synthetic strategies to the Knorr synthesis that offer better regiocontrol?
A3: Yes, several alternative methods can provide improved or complete regioselectivity:
-
Using β-enaminones: Reacting a β-enaminone with a hydrazine derivative is a highly effective method to pre-determine the arrangement of substituents, leading to a single product.[3]
-
1,3-Dipolar Cycloadditions: This approach offers another pathway to regioselective pyrazole synthesis.[5]
-
Multicomponent Reactions (MCRs): One-pot MCRs can be designed to provide regioselective access to highly substituted pyrazoles by carefully controlling the reaction sequence, often with the aid of a catalyst.[3][6]
-
Synthesis from α,β-Unsaturated Ketones: The condensation of hydrazines with α,β-unsaturated ketones typically yields pyrazolines regioselectively, which can then be oxidized to the corresponding pyrazoles.[7]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common challenge when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little preference for the site of initial hydrazine attack.[3]
Solutions:
-
Change the Solvent System: This is often the most effective initial step. Switching from a standard solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve the isomeric ratio.[2][4] The strong hydrogen-bonding properties of these fluorinated solvents can selectively stabilize intermediates, favoring one cyclization pathway.[2][3]
-
Adjust Reaction pH: Introducing a catalytic amount of acid (e.g., glacial acetic acid, HCl) can protonate the more basic nitrogen of the hydrazine (for instance, the N-methyl group in methylhydrazine), making the unsubstituted nitrogen the primary nucleophile and directing the reaction pathway.[3][8]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes enhance the isomeric ratio by promoting the formation of the thermodynamically more stable product through rapid and uniform heating.[3]
Issue 2: The reaction favors the formation of the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions.[3] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack often occurs at the carbonyl adjacent to the -CF₃ group.[3]
Solutions:
-
Utilize Alternative Precursors: Instead of a 1,3-diketone, consider using a corresponding β-enaminone. This strategy enforces the desired regiochemistry, leading to the formation of a single product.[3]
-
Protecting Group Strategy: A more complex but powerful approach involves protecting one of the nitrogen atoms of the parent pyrazole ring (e.g., with a SEM group), followed by functionalization at a specific carbon, and then a "protecting group switch".[3]
-
Leverage Different Hydrazine Substituents: The nature of the substituent on the hydrazine (e.g., methyl vs. phenyl) can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome.[1]
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the reaction of various unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 55:45 | 92 | [2] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 89:11 | 95 | [2] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | 98 | [2] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 60:40 | 85 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 95:5 | 90 | |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | 98:2 | 93 | |
| 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | Methylhydrazine | EtOH | 62:38 | 88 | [2] |
| 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | Methylhydrazine | HFIP | >99:1 | 96 | [2] |
Regioisomer A: N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl. Regioisomer B: N-substituted nitrogen adjacent to the R² group of the dicarbonyl.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Alcohols
This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]
Protocol 2: Microwave-Assisted Pyrazole Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[3]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[3]
Visualizations
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: Competing pathways in the Knorr pyrazole synthesis.
Caption: Decision-making flowchart for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(2-Fluorophenyl)-1H-pyrazole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(2-fluorophenyl)-1H-pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of 1-(2-fluorophenyl)-1H-pyrazole?
A1: The most common isomers encountered are regioisomers. When synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and a substituted hydrazine, the reaction can proceed via two different pathways, leading to a mixture of regioisomers.[1][2] For 1-(2-fluorophenyl)-1H-pyrazole, this would typically involve the reaction of a precursor with 2-fluorophenylhydrazine, potentially resulting in different substitution patterns on the pyrazole ring, depending on the other starting material.
Q2: Which purification techniques are most effective for separating 1-(2-fluorophenyl)-1H-pyrazole isomers?
A2: Due to their similar physical and chemical properties, separating pyrazole regioisomers can be challenging.[2] The most effective and commonly used techniques are:
-
Silica Gel Column Chromatography: This is the most prevalent method for separating pyrazole regioisomers.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, can be employed for high-resolution separation.[4]
-
Crystallization: If the isomers have sufficiently different solubilities in a specific solvent system, fractional crystallization can be an effective purification method.[5]
Q3: How can I differentiate between the isolated isomers?
A3: Spectroscopic methods are essential for identifying and differentiating between pyrazole isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons of each isomer. For unambiguous structural confirmation, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of different protons, which helps in assigning the correct isomeric structure.[1][3]
Troubleshooting Guides
Issue 1: Poor Separation of Isomers on a Silica Gel Column
Symptoms:
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Co-elution of isomers, observed as overlapping spots on TLC or a single broad peak in flash chromatography.
-
Low purity of isolated fractions.
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Overloading the column with the crude product.
-
Improperly packed column.
Solutions:
| Solution | Detailed Steps |
| Optimize the Eluent System | 1. TLC Screening: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or other suitable solvents.[2] The goal is to achieve a significant difference in the Retention Factor (Rf) values of the isomers. |
| 2. Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a non-polar to a more polar solvent system during column chromatography can be effective. | |
| Reduce Column Loading | Ensure that the amount of crude material loaded onto the column is not more than 1-5% of the total weight of the silica gel. Overloading leads to band broadening and poor separation. |
| Proper Column Packing | 1. Prepare a slurry of silica gel in the initial, non-polar eluent. |
| 2. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free column bed. |
Issue 2: Low Yield of the Desired Isomer After Purification
Symptoms:
-
The final isolated yield of the target 1-(2-fluorophenyl)-1H-pyrazole isomer is significantly lower than expected.
Possible Causes:
-
Formation of a nearly 1:1 mixture of regioisomers, with the desired isomer being the minor component.
-
Loss of product during multiple purification steps.
-
Decomposition of the compound on silica gel.
Solutions:
| Solution | Detailed Steps |
| Optimize Reaction Regioselectivity | Investigate the synthesis reaction conditions to favor the formation of the desired isomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity in some pyrazole syntheses. |
| Minimize Purification Steps | If possible, try to induce crystallization of the desired isomer directly from the crude reaction mixture to minimize losses associated with chromatographic purification. |
| Use Alternative Stationary Phases | If decomposition on silica gel is suspected, consider using a less acidic stationary phase like alumina for column chromatography. |
Data Presentation
Table 1: Examples of Purification Parameters for Fluorophenyl-Pyrazole Derivatives
| Compound | Purification Method | Stationary Phase | Eluent System | Yield | Reference |
| 5-(2-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Column Chromatography | Silica Gel | n-hexane/ethyl acetate (gradient) | 57.7% | [6] |
| 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | Column Chromatography | Silica Gel | hexane/ethyl acetate (30%) | 60% | [7] |
| 1-(4-fluorophenyl)-3,5-diphenyl-1H-pyrazole | Column Chromatography | Silica Gel | hexane/ethyl acetate (19:1) | 70-73% | [8] |
| 5-(bromomethyl)-3-(2-fluorophenyl)-1-phenyl-1H-pyrazole | Flash Column Chromatography | Silica Gel | petroleum ether/ethyl acetate (80:1) | 35% | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Separation of 1-(2-Fluorophenyl)-1H-pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol is a generalized procedure based on common practices for separating pyrazole regioisomers.[2]
Materials:
-
Crude mixture of 1-(2-fluorophenyl)-1H-pyrazole isomers
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of n-hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios) to find a system that gives good separation between the isomer spots (a clear difference in Rf values).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
Pre-elute the column with the chosen starting eluent.
-
-
Loading the Sample:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar isomer.
-
Collect fractions in separate tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified 1-(2-fluorophenyl)-1H-pyrazole isomer.
-
Protocol 2: General Procedure for Purification by Recrystallization
This is a general protocol for purification by recrystallization, which can be effective if the isomers have different solubilities.
Materials:
-
Crude mixture of 1-(2-fluorophenyl)-1H-pyrazole isomers
-
A suitable solvent or solvent pair (e.g., ethanol, ethanol/water, toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection:
-
In a test tube, dissolve a small amount of the crude mixture in a minimal amount of a potential solvent at an elevated temperature.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the desired isomer is soluble at high temperatures but sparingly soluble at low temperatures, while the other isomer remains in solution.
-
-
Dissolution:
-
Place the crude mixture in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Poor Chromatographic Separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
preventing degradation of 1-(2-fluorophenyl)-1H-pyrazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-fluorophenyl)-1H-pyrazole to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 1-(2-fluorophenyl)-1H-pyrazole?
To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. For extended storage, refrigeration at 2-8°C is recommended. The use of an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.
Q2: My 1-(2-fluorophenyl)-1H-pyrazole solution has developed a yellow or brownish tint. What could be the cause?
Discoloration often indicates chemical degradation. For fluorinated and halogenated aromatic compounds, this can be due to the liberation of halide ions upon exposure to light or heat. This process, known as de-fluorination or de-halogenation, can be accelerated by certain solvents and the presence of impurities.
Q3: In which common laboratory solvents is 1-(2-fluorophenyl)-1H-pyrazole likely to be most stable?
-
High Stability: Aprotic, non-polar solvents like hexane, toluene, and dichloromethane are generally good choices for short-term use, provided they are of high purity.
-
Moderate Stability: Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be used, but the purity of the solvent is critical. Long-term storage in these solvents should be avoided unless stability has been experimentally confirmed.
-
Lower Stability: Protic solvents like methanol, ethanol, and water may lead to lower stability due to the potential for solvolysis or facilitation of de-fluorination.
Q4: What are the likely degradation pathways for 1-(2-fluorophenyl)-1H-pyrazole?
Based on studies of structurally similar phenylpyrazole compounds, the main degradation pathways are likely to be:
-
Photodegradation: Exposure to UV or ambient light can induce cleavage of the pyrazole ring, oxidation, or reactions involving the fluorophenyl group.
-
Hydrolysis: In aqueous solutions, particularly at non-neutral pH, the pyrazole ring may be susceptible to hydrolysis.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the formation of various oxidized derivatives.
-
Thermal Degradation: Elevated temperatures can accelerate degradation, potentially leading to the cleavage of the molecule.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing inconsistent results in your experiments, it could be due to the degradation of your 1-(2-fluorophenyl)-1H-pyrazole stock.
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze your stock solution and solid material using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, dry, and optionally under an inert atmosphere).
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored solid sample for your experiments.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions to minimize solvent-mediated degradation.
Issue 2: Visible Changes in the Solid Compound or Solution
Visible changes such as discoloration, precipitation, or cloudiness are strong indicators of degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visible degradation.
Data on Storage Conditions and Stability
While specific quantitative data for 1-(2-fluorophenyl)-1H-pyrazole is limited in publicly available literature, the following table summarizes general recommendations for fluorinated aromatic compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Minimizes thermal degradation. |
| Light | Store in amber or opaque containers | Prevents photodegradation. |
| Moisture | Store in a desiccator or with desiccants | Prevents hydrolysis. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | Prevents oxidation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of 1-(2-fluorophenyl)-1H-pyrazole and detecting the presence of degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a scan between 200-400 nm is recommended to find the lambda max).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
-
Analysis: A
addressing matrix effects in LC-MS analysis of pyrazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of pyrazole compounds?
A1: Matrix effects in LC-MS analysis refer to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] Biological samples, for instance, contain endogenous substances like proteins, phospholipids, and salts that can interfere with the ionization of pyrazole compounds, leading to inaccurate measurements.[1][4][5] Given that some pyrazole compounds are polar and may have poor retention on reversed-phase columns, they can be more susceptible to co-elution with polar matrix components, thus exacerbating matrix effects.[6][7]
Q2: How can I determine if my pyrazole analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: In this qualitative method, a standard solution of the pyrazole analyte is continuously infused into the mass spectrometer after the LC column.[8] A blank matrix sample is then injected. Any fluctuation, such as a dip or rise, in the baseline signal at the retention time of the analyte indicates the presence of matrix components that are causing ion suppression or enhancement.[1][9]
-
Post-Extraction Spike Method: This quantitative method is considered the "gold standard".[10] It involves comparing the LC-MS response of a pyrazole standard in a pure solvent to the response of a blank matrix extract that has been spiked with the same standard concentration after the extraction process.[2][10] A significant difference between these two responses indicates the presence of matrix effects. The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.
-
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
-
Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing pyrazole compounds?
A3: The main strategies can be categorized as follows:
-
Effective Sample Preparation: This is the most critical step to remove interfering matrix components before analysis.[4][6] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[4][5]
-
Chromatographic Optimization: Modifying chromatographic conditions can help separate the pyrazole analyte from interfering matrix components.[8] This can involve adjusting the mobile phase composition, gradient, or using a different type of column. For polar pyrazoles, techniques like using ion-pair reagents can improve retention and separation from the matrix.[7]
-
Use of an Appropriate Internal Standard (IS): An internal standard that experiences the same matrix effects as the analyte can compensate for signal variations.[4][11] The ideal choice is a stable isotope-labeled (SIL) version of the pyrazole analyte, as it has nearly identical chemical properties and chromatographic behavior.[3][4][8]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to account for matrix-induced changes in ionization efficiency, leading to more accurate quantification.[3][12]
Troubleshooting Guide
Issue 1: Poor reproducibility and inaccurate quantification of a pyrazole analyte.
This is a primary indicator of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Scaling Up the Synthesis of 1-(2-fluorophenyl)-1H-pyrazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(2-fluorophenyl)-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 1-(2-fluorophenyl)-1H-pyrazole?
A1: The most prevalent industrial method is a variation of the Knorr pyrazole synthesis. This involves the acid-catalyzed condensation of 2-fluorophenylhydrazine with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane. This method is favored for its reliability and the availability of starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the use of 2-fluorophenylhydrazine and the exothermic nature of the reaction. Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The condensation reaction is often exothermic, posing a risk of thermal runaway if not properly controlled on a larger scale.
Q3: How can the exothermic nature of the reaction be managed during scale-up?
A3: Effective heat management is critical. Strategies include:
-
Slow, controlled addition of one reagent to the other.
-
Ensuring the reactor has adequate cooling capacity .
-
Using a suitable solvent to dissipate the heat of the reaction.
-
Monitoring the internal temperature of the reactor in real-time.
Q4: What are the common impurities encountered in the large-scale synthesis of 1-(2-fluorophenyl)-1H-pyrazole?
A4: Common impurities can include unreacted starting materials (2-fluorophenylhydrazine and the malondialdehyde precursor), regioisomers if a substituted malondialdehyde is used, and byproducts from side reactions of the hydrazine starting material, which can result in colored impurities.
Q5: What purification methods are suitable for large-scale production?
A5: While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production. Industrial purification typically involves:
-
Recrystallization from a suitable solvent system to obtain a high-purity product.
-
Distillation if the product is a liquid with a suitable boiling point.
-
Formation and isolation of a salt , followed by neutralization to recover the pure product.
Troubleshooting Guides
This section addresses specific issues you might encounter during the scale-up of your synthesis.
Issue 1: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not go to completion (starting material remains). | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. |
| Improper stoichiometry. | Ensure accurate measurement of reactants, especially when handling large quantities. | |
| Significant byproduct formation. | Reaction temperature too high, leading to side reactions. | Optimize the reaction temperature. Consider a slower addition rate to better control the exotherm. |
| Incorrect pH of the reaction mixture. | Ensure the appropriate amount of acid catalyst is used. The pH can influence the reaction rate and selectivity. | |
| Product loss during workup and purification. | Inefficient extraction or crystallization. | Optimize the extraction solvent and pH. Screen for a suitable recrystallization solvent system to maximize recovery. |
Issue 2: Product Discoloration (Yellow to Brown)
| Symptom | Possible Cause | Troubleshooting Steps |
| The final product is off-color. | Oxidation or degradation of the hydrazine starting material or the final product. | Handle 2-fluorophenylhydrazine under an inert atmosphere (e.g., nitrogen) if possible. Protect the reaction mixture and product from prolonged exposure to air and light. |
| Presence of colored impurities from side reactions. | Purify the crude product by recrystallization, potentially with the use of activated carbon to remove colored impurities. |
Issue 3: Poor Reproducibility Between Batches
| Symptom | Possible Cause | Troubleshooting Steps |
| Yield and purity vary significantly from batch to batch. | Inconsistent quality of starting materials. | Source high-purity starting materials and perform quality control checks on incoming batches. |
| Variations in reaction conditions (e.g., heating/cooling rates). | Ensure that process parameters such as addition rates, stirring speed, and temperature profiles are well-defined and consistently followed. | |
| Inefficient mixing at a larger scale. | Use appropriate reactor geometry and agitation to ensure homogeneous mixing of the reactants. |
Data Presentation
The following tables provide a summary of typical reaction parameters and expected yields for the synthesis of 1-(2-fluorophenyl)-1H-pyrazole at different scales.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactant 1 | 2-Fluorophenylhydrazine | 2-Fluorophenylhydrazine |
| Reactant 2 | 1,1,3,3-Tetramethoxypropane | 1,1,3,3-Tetramethoxypropane |
| Solvent | Ethanol | Ethanol |
| Catalyst | Hydrochloric Acid | Hydrochloric Acid |
| Temperature | Reflux (approx. 78 °C) | 70-80 °C (controlled addition) |
| Reaction Time | 2-4 hours | 4-6 hours |
Table 2: Yield and Purity Comparison
| Scale | Typical Yield | Typical Purity (after purification) |
| Lab Scale (10 g) | 85-95% | >99% (by HPLC) |
| Pilot Scale (1 kg) | 80-90% | >98% (by HPLC) |
Experimental Protocols
Detailed Methodology for Pilot-Scale Synthesis of 1-(2-fluorophenyl)-1H-pyrazole
Safety Precautions: This procedure should be carried out in a well-ventilated area or a walk-in fume hood. Appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat, must be worn. 2-Fluorophenylhydrazine is toxic and should be handled with care.
Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel.
-
Heating/cooling circulator connected to the reactor jacket.
-
Vacuum filtration apparatus.
-
Drying oven.
Reagents:
-
2-Fluorophenylhydrazine (1.0 kg, 7.93 mol)
-
1,1,3,3-Tetramethoxypropane (1.37 kg, 8.33 mol)
-
Ethanol (5 L)
-
Concentrated Hydrochloric Acid (150 mL)
-
Sodium Bicarbonate
-
Water
Procedure:
-
Reaction Setup: Charge the 10 L jacketed reactor with 2-fluorophenylhydrazine (1.0 kg) and ethanol (3 L). Begin stirring the mixture.
-
Acidification: Slowly add concentrated hydrochloric acid (150 mL) to the stirred suspension. An exotherm may be observed.
-
Reagent Addition: In the addition funnel, prepare a solution of 1,1,3,3-tetramethoxypropane (1.37 kg) in ethanol (2 L).
-
Reaction: Heat the reactor contents to 70 °C. Once the temperature is stable, begin the slow, dropwise addition of the 1,1,3,3-tetramethoxypropane solution over a period of 2-3 hours. Maintain the internal temperature between 70-80 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If the product remains in solution, concentrate the mixture under reduced pressure to remove the ethanol. Add water to the residue to precipitate the product, then collect by vacuum filtration.
-
Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-(2-fluorophenyl)-1H-pyrazole.
-
Drying: Dry the purified product in a vacuum oven at 4
Validation & Comparative
A Comparative Analysis of Fluorinated Phenylpyrazoles and Other Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrazole derivatives, with a focus on the potential therapeutic applications of 1-(2-fluorophenyl)-1H-pyrazole and its analogues. By examining their synthesis, biological activities, and structure-activity relationships against established pyrazole-based drugs, this document aims to inform future research and development in this promising area of medicinal chemistry.
Introduction to Pyrazole Derivatives
The pyrazole ring is a five-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it a "privileged scaffold" in drug discovery, leading to the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will focus on a comparative analysis of a representative fluorinated pyrazole, 1-(2-fluorophenyl)-1H-pyrazole, against well-established pyrazole derivatives such as the selective COX-2 inhibitor Celecoxib, the non-selective COX inhibitor Phenylbutazone, and the highly selective research compound SC-558.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives is most commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] Variations of this method, including microwave-assisted and ultrasound-assisted syntheses, have been developed to improve yields and reaction times.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1-aryl-pyrazole derivatives.
Caption: General workflow for the synthesis of 1-aryl-pyrazoles.
Experimental Protocol: Synthesis of a Representative 1-(2-Fluorophenyl)-1H-pyrazole Derivative
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
2-Fluorophenylhydrazine hydrochloride
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acid (e.g., HCl)
Procedure:
-
Dissolve 2-fluorophenylhydrazine hydrochloride in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of the 1,3-diketone to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1-(2-fluorophenyl)-pyrazole derivative.
Comparative Analysis of Biological Activity
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached aryl groups. This section compares the anti-inflammatory and anticancer activities of the target scaffold with known pyrazole derivatives.
Anti-Inflammatory Activity: COX Inhibition
A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6] There are two main isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable feature to reduce gastrointestinal side effects.[6]
Table 1: Comparative COX Inhibition Data
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| 1-(2-Fluorophenyl)-1H-pyrazole scaffold | COX-1/COX-2 | Data not available | Data not available | Data not available |
| Celecoxib | COX-2 | 2.8 µM[7] | 40 nM (0.04 µM)[8] | 70[7] |
| Phenylbutazone | COX-1/COX-2 | ~10 µM (species dependent)[9][10] | ~1 µM (species dependent)[9][10] | ~0.1-1[9][11] |
| SC-558 | COX-2 | Data not available | 9.3 nM (0.0093 µM)[12] | Highly Selective[12] |
Note: IC50 values can vary depending on the assay conditions and species.
The presence of a fluorine atom on the phenyl ring can influence the electronic properties and binding affinity of the molecule to the target enzyme.[13] Further experimental studies are required to determine the specific COX inhibition profile of 1-(2-fluorophenyl)-1H-pyrazole derivatives.
Signaling Pathway: COX-2 Inhibition
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole derivatives.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][14][15] The mechanisms of action are diverse and can include inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 / GI50 | Reference |
| 1-(2-Fluorophenyl)-1H-pyrazole scaffold | Various | Data not available | |
| Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | K562 (Leukemia) | 0.021 µM | [4] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 µM | [4] |
| Celecoxib | A549 (Lung) | Potent inhibition of metastasis | [8] |
The inclusion of a fluorophenyl group has been associated with potent anticancer activity in some pyrazole derivatives.[4] Experimental evaluation of 1-(2-fluorophenyl)-1H-pyrazole and its analogues is necessary to ascertain their potential in this therapeutic area.
Experimental Protocols for Biological Assays
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., 1-(2-fluorophenyl)-1H-pyrazole derivative)
-
Reference compounds (e.g., Celecoxib, Phenylbutazone)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Prepare a series of dilutions of the test and reference compounds.
-
In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test/reference compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the amount of PGE2 produced using the EIA kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The pyrazole scaffold remains a highly valuable template in the design of novel therapeutic agents. While this guide provides a comparative framework for evaluating 1-(2-fluorophenyl)-1H-pyrazole derivatives against established compounds like Celecoxib and Phenylbutazone, it also highlights the critical need for specific experimental data for this particular scaffold.
Future research should focus on:
-
The synthesis and characterization of a series of 1-(2-fluorophenyl)-1H-pyrazole derivatives.
-
In vitro and in vivo evaluation of their anti-inflammatory and anticancer activities to determine their potency and selectivity.
-
Elucidation of their mechanism(s) of action through biochemical and cellular assays.
-
Structure-activity relationship studies to optimize the lead compounds for improved efficacy and safety profiles.
By systematically exploring the therapeutic potential of this and other novel pyrazole scaffolds, the field of medicinal chemistry can continue to develop innovative and effective treatments for a range of diseases.
References
- 1. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 10. researchgate.net [researchgate.net]
- 11. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives, with a focus on 1-(2-fluorophenyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of pyrazole-based compounds, with a specific interest in analogs of 1-(2-fluorophenyl)-1H-pyrazole, against established non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from publicly available research, offering insights into their potential as therapeutic agents.
Executive Summary
Pyrazole derivatives have emerged as a promising class of anti-inflammatory agents, with several compounds demonstrating potent activity in preclinical studies. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide delves into the comparative efficacy of pyrazole derivatives against well-known NSAIDs like Celecoxib and Diclofenac, presenting quantitative data from in vivo and in vitro assays. While specific data for 1-(2-fluorophenyl)-1H-pyrazole is limited in the reviewed literature, this guide utilizes data from structurally similar and functionally relevant pyrazole compounds to provide a valid comparative framework.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds is typically assessed through a combination of in vivo and in vitro experimental models. The following tables summarize the performance of representative pyrazole derivatives in comparison to standard NSAIDs.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition indicates the compound's efficacy in reducing inflammation.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Representative Pyrazole 1 | 20 | 3 | 74.54 | [1] |
| Representative Pyrazole 2 | 20 | 3 | 68.96 | [1] |
| Diclofenac Sodium | 10 | 3 | 79.23 | [2] |
| Ibuprofen | 40 | 3 | 81.32 | [2] |
Note: "Representative Pyrazole" compounds are used due to the absence of specific data for 1-(2-fluorophenyl)-1H-pyrazole in the reviewed literature. These compounds are selected based on their structural and functional relevance.
In Vitro Anti-inflammatory Activity: COX Enzyme Inhibition
The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a crucial indicator of a drug's gastrointestinal safety profile; a higher SI suggests greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [3] |
| Diclofenac | 1.2 | 0.03 | 40 | [3] |
| Representative Pyrazole 3 | >100 | 0.043 | >2325 | [4] |
| Representative Pyrazole 4 | >100 | 0.049 | >2040 | [4] |
Note: "Representative Pyrazole" compounds are used due to the absence of specific data for 1-(2-fluorophenyl)-1H-pyrazole in the reviewed literature. These compounds are selected based on their structural and functional relevance.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Inflammatory Signaling Pathway and COX Inhibition
This diagram illustrates the role of COX enzymes in the arachidonic acid pathway and how pyrazole derivatives exert their anti-inflammatory effects through inhibition.
Caption: Mechanism of COX inhibition by pyrazole derivatives.
Experimental Workflow for In Vivo Anti-inflammatory Assay
This diagram outlines the key steps involved in the carrageenan-induced paw edema assay.
Caption: Carrageenan-induced paw edema assay workflow.
Experimental Workflow for In Vitro COX Inhibition Assay
This diagram details the procedure for determining the COX inhibitory activity of a test compound.
Caption: In vitro COX enzyme inhibition assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound (e.g., 1-(2-fluorophenyl)-1H-pyrazole analog), a reference drug (e.g., Diclofenac sodium), or the vehicle (control) is administered orally.
-
After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference drugs
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then terminated by the addition of a stop solution.
-
The concentration of PGE2 produced is quantified using a competitive ELISA kit.
-
The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available evidence strongly suggests that pyrazole derivatives represent a viable scaffold for the development of novel anti-inflammatory drugs. The data on representative pyrazole compounds indicate the potential for high potency and selectivity for COX-2, which could translate to an improved safety profile compared to traditional NSAIDs. While direct experimental data for 1-(2-fluorophenyl)-1H-pyrazole is not extensively available in the public domain, the comparative analysis of its structural and functional analogs provides a solid foundation for its further investigation. Researchers are encouraged to utilize the provided experimental protocols to validate the anti-inflammatory activity of this specific compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorophenyl Pyrazoles
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. The pyrazole nucleus is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[1][2] The strategic introduction of fluorine atoms, particularly as a fluorophenyl moiety, can significantly enhance a compound's pharmacological profile, affecting its metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorophenyl pyrazole derivatives, focusing on their anti-inflammatory and anticancer applications, supported by experimental data and protocols.
Fluorophenyl Pyrazoles as Anti-Inflammatory Agents
The anti-inflammatory potential of pyrazole derivatives is well-documented, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor.[4] SAR studies consistently show that substitutions on the phenyl rings attached to the pyrazole core are critical for activity. The introduction of a fluorine atom can modulate this activity.
Data Presentation: Comparison of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of pyrazole hydrazone derivatives, comparing a phenyl-substituted compound with its fluorophenyl counterpart. The activity was assessed by measuring the inhibition of bovine serum albumin (BSA) denaturation, a common method for screening anti-inflammatory potential.
| Compound ID | Structure | R-Group | Max. Inhibition (%) @ 0.5 mg/mL | IC50 (μg/mL) |
| PMPH | Pyrazole Hydrazone | H (Phenyl) | 68.32 | 198.5 |
| 4F-PMPH | Pyrazole Hydrazone | 4-Fluoro | 79.15 | 115.6 |
Data sourced from synthesis and biological evaluation studies of pyrazole hydrazones.[5]
The data clearly indicates that the addition of a fluorine atom to the phenyl ring at the 1-position of the pyrazole (Compound 4F-PMPH ) enhances its ability to prevent protein denaturation compared to the non-fluorinated analogue (PMPH ).[5] This suggests that the electronegativity and size of the fluorine atom may contribute to more favorable interactions with the biological target.
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
This in vitro assay evaluates the ability of a compound to inhibit thermally-induced protein denaturation.
-
Preparation of Solutions: A reaction mixture (0.5 mL) is prepared containing 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test compound (or standard drug, e.g., Diclofenac sodium) at various concentrations (e.g., 0.05 to 0.5 mg/mL).
-
Incubation: The pH of the mixture is adjusted to 6.3 using 1N HCl. The samples are then incubated at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Measurement: After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample. The absorbance (turbidity) is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100.
-
IC50 Determination: The IC50 value (the concentration required to inhibit 50% of denaturation) is determined by plotting percentage inhibition against compound concentration.[5]
Visualization: SAR Logic for Anti-inflammatory Activity
The following diagram illustrates the basic structure-activity relationship observed.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 1-(2-fluorophenyl)-1H-pyrazole to known inhibitors
Comparative Efficacy Analysis of Pyrazole-Based LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel class of pyrazole-based inhibitors, specifically 1H-pyrazole biaryl sulfonamides, against established inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic factor in Parkinson's disease, leading to increased kinase activity. The development of potent and selective LRRK2 inhibitors is a primary focus of therapeutic strategies. This document summarizes quantitative efficacy data, details experimental methodologies, and visualizes key biological and experimental pathways to offer an objective comparison for research and development purposes.
Data Presentation: Inhibitor Efficacy Against Wild-Type and G2019S-LRRK2
The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of 1H-pyrazole biaryl sulfonamides and other well-characterized LRRK2 inhibitors against both wild-type (WT) and the pathogenic G2019S mutant LRRK2. Lower values indicate higher potency.
| Inhibitor Class | Specific Compound | Target | IC50 / EC50 (nM) | Selectivity (WT/G2019S) | Reference |
| 1H-Pyrazole Biaryl Sulfonamides | Compound 37 | G2019S-LRRK2 | 2 (EC50) | ~25-fold vs WT | [1] |
| Compound 41 | G2019S-LRRK2 | 7 (EC50) | ~3-fold vs WT | [1] | |
| Non-Selective Inhibitors | MLi-2 | WT-LRRK2 | 4.6 | ~0.5 | [2] |
| G2019S-LRRK2 | 2.3 | [2] | |||
| LRRK2-IN-1 | WT-LRRK2 | 13 | ~0.5 | [3] | |
| G2019S-LRRK2 | 6 | [3] | |||
| PF-06447475 | WT-LRRK2 | 3 | ~6 | [4][5] | |
| G2019S-LRRK2 | 18 | [4] | |||
| G2019S-Selective Inhibitor | EB-42168 | WT-LRRK2 | >5000 | >92 | [2][6] |
| G2019S-LRRK2 | 54 | [2][6] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by half in biochemical assays. EC50 values represent the concentration required to produce half-maximal response in cell-based assays.
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for accurate interpretation and replication. Below are outlines of common experimental protocols for assessing LRRK2 kinase inhibition.
In Vitro LRRK2 Kinase Activity Assay (Radiometric)
This method directly measures the phosphorylation of a substrate by LRRK2 using a radiolabeled ATP.
-
Reaction Setup: A reaction mixture is prepared containing recombinant LRRK2 enzyme (either WT or G2019S mutant), a suitable substrate (e.g., myelin basic protein or a synthetic peptide like LRRKtide), and the inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and a radiolabeled ATP variant (e.g., [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by adding a strong acid or a denaturing sample buffer.
-
Detection: The phosphorylated substrate is separated from the reaction mixture, typically using SDS-PAGE. The gel is then exposed to a phosphor screen or X-ray film to detect the radioactive signal.
-
Quantification: The intensity of the radioactive signal corresponds to the amount of substrate phosphorylation. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based LRRK2 Autophosphorylation Assay (ELISA)
This assay measures the autophosphorylation of LRRK2 at a specific site (e.g., Ser935) within a cellular context, providing a more physiologically relevant measure of inhibitor activity.
-
Cell Culture and Treatment: HEK293 cells are engineered to express either WT or G2019S-LRRK2. These cells are then treated with the test inhibitors at a range of concentrations for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A microplate is coated with an antibody that captures total LRRK2 protein.
-
The cell lysates are added to the wells, allowing the LRRK2 protein to bind to the capture antibody.
-
A second antibody, specific to the phosphorylated form of LRRK2 (e.g., anti-pSer935-LRRK2), is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
A substrate for the enzyme is added, which produces a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: The intensity of the signal is proportional to the amount of phosphorylated LRRK2. EC50 values are calculated by plotting the percentage of remaining phosphorylated LRRK2 against the inhibitor concentration.[1]
Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates a simplified representation of the LRRK2 signaling pathway. LRRK2 is a complex, multi-domain protein that can be activated by various upstream signals. Once active, its kinase domain phosphorylates a range of downstream substrates, including Rab GTPases, which are involved in regulating vesicular trafficking. The pathogenic G2019S mutation leads to a hyperactive kinase state, disrupting these cellular processes and contributing to neurodegeneration.
Caption: Simplified LRRK2 signaling pathway and point of intervention for kinase inhibitors.
Experimental Workflow: LRRK2 Kinase Inhibition Assay
The diagram below outlines the general workflow for an in vitro kinase assay to determine the potency of an inhibitor.
Caption: General experimental workflow for an in vitro LRRK2 kinase inhibition assay.
References
- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
in-vivo validation of 1-(2-fluorophenyl)-1H-pyrazole therapeutic effects
A comprehensive in-vivo validation guide for the therapeutic effects of pyrazole derivatives, with a focus on fluorophenyl-pyrazole scaffolds, is presented below for researchers, scientists, and drug development professionals. This guide objectively compares the performance of these compounds with other alternatives and provides supporting experimental data.
Comparison of In-Vivo Therapeutic Effects of Pyrazole Derivatives
Pyrazole derivatives have demonstrated a wide range of therapeutic effects in preclinical in-vivo studies, including anti-inflammatory, analgesic, and anticancer activities.[1][2][3] This guide focuses on the validation of these effects, with particular attention to compounds containing a fluorophenyl moiety, and compares their efficacy to other pyrazole-based agents and established drugs.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of pyrazole derivatives are among the most extensively studied.[1][3][4] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][3]
Comparative Efficacy of Pyrazole Derivatives in a Carrageenan-Induced Paw Edema Model
| Compound/Drug | Dose | Time Point | % Inhibition of Edema | Reference |
| Compound 5a (a 1,3,4-trisubstituted pyrazole) | Not Specified | 3 hours | ≥84.2% | [2] |
| Diclofenac (Standard Drug) | Not Specified | 3 hours | 86.72% | [2] |
| Nimesulide (Standard Drug) | Not Specified | Not Specified | Not Specified | [2] |
| Indomethacin (Standard Drug) | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the in-vivo anti-inflammatory activity of novel compounds.
-
Animal Model: Wistar albino rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., diclofenac, indomethacin) are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines and in-vivo tumor growth inhibition.[5][6][7]
Comparative In-Vivo Antitumor Activity of Pyrazole Derivatives
| Compound | Dose | Animal Model | % Tumor Growth Inhibition | Reference |
| Compound 6 (a 3,4-diaryl pyrazole) | 5 mg/kg | Orthotopic murine mammary tumor model | Significant | [5] |
| Doxorubicin (Standard Drug) | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in-vivo anticancer efficacy of a test compound.
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Compound Administration: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound and a standard drug (e.g., doxorubicin) are administered via a suitable route (e.g., oral, intravenous).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of p38 MAP Kinase Inhibition by a Pyrazole Derivative
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.
General Workflow for In-Vivo Validation of a Therapeutic Compound
Caption: A generalized workflow for the in-vivo validation of therapeutic compounds.
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Cross-Validation for 1-(2-fluorophenyl)-1H-pyrazole
This guide provides a comprehensive cross-validation of two common analytical methods for the quantification of 1-(2-fluorophenyl)-1H-pyrazole in pharmaceutical formulations: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to present a comparative analysis of their performance based on key validation parameters, offering researchers, scientists, and drug development professionals the data necessary to select the most appropriate method for their specific application, be it routine quality control or research and development.
Data Presentation: Performance Characteristics
The performance of the RP-HPLC and UV-Vis Spectrophotometry methods was evaluated based on linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). The results are summarized in the table below.
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | ICH Guideline Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9981 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 50 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.3% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intraday | 0.85% | 1.25% | ≤ 2% |
| - Interday | 1.15% | 1.85% | ≤ 2% |
| LOD (µg/mL) | 0.25 | 1.0 | Signal-to-Noise Ratio of 3:1 |
| LOQ (µg/mL) | 0.75 | 3.0 | Signal-to-Noise Ratio of 10:1 |
Experimental Protocols
Detailed methodologies for the RP-HPLC and UV-Vis Spectrophotometry analyses are provided below.
1. RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of 1-(2-fluorophenyl)-1H-pyrazole (1000 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: A sample powder equivalent to 10 mg of 1-(2-fluorophenyl)-1H-pyrazole was accurately weighed and dissolved in 10 mL of the mobile phase. The solution was sonicated for 10 minutes and then filtered through a 0.45 µm nylon filter. A 1 mL aliquot was further diluted to 100 mL with the mobile phase to achieve a final concentration of 10 µg/mL.
2. UV-Vis Spectrophotometry Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of 1-(2-fluorophenyl)-1H-pyrazole from 200 to 400 nm. The λmax was found to be 254 nm.
-
Standard Solution Preparation: A stock solution of 1-(2-fluorophenyl)-1H-pyrazole (100 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution to concentrations of 5, 10, 20, 30, 40, and 50 µg/mL.
-
Sample Preparation: A sample powder equivalent to 10 mg of 1-(2-fluorophenyl)-1H-pyrazole was accurately weighed and dissolved in 100 mL of methanol. The solution was sonicated for 10 minutes and then filtered. A 1 mL aliquot was further diluted to 10 mL with methanol to achieve a final concentration of 10 µg/mL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for method validation and the logical relationship in the cross-validation process.
Caption: Workflow for validating an analytical method.
Caption: Framework for cross-validating analytical methods.
Discussion
The RP-HPLC method demonstrates superior performance in terms of linearity, precision, and sensitivity (lower LOD and LOQ) compared to the UV-Vis spectrophotometric method. The higher specificity of HPLC, arising from its separation capability, makes it less susceptible to interference from excipients or potential degradation products, which is a significant advantage for stability-indicating assays.
While the UV-Vis spectrophotometry method is simpler, faster, and more cost-effective, its lower sensitivity and potential for interference make it more suitable for preliminary analyses or in situations where high sample throughput is prioritized and the sample matrix is well-characterized and free of interfering substances.
For regulatory submissions and in-depth quality control where accuracy and specificity are paramount, the RP-HPLC method is the recommended choice for the quantification of 1-(2-fluorophenyl)-1H-pyrazole. The UV-Vis method can serve as a valuable tool for rapid, routine checks during process development. The cross-validation data presented here provides a solid foundation for making an informed decision based on the specific analytical requirements.
Comparative Docking Analysis of Pyrazole Analogs Against Key Protein Targets: A Guide for Drug Discovery
An objective comparison of the binding affinities and interaction patterns of various pyrazole analogs with prominent drug target proteins, supported by experimental and in silico data.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of molecular docking studies involving pyrazole derivatives and their interactions with significant protein targets implicated in cancer and inflammation. The following sections summarize key quantitative data, detail the experimental methodologies employed in the cited studies, and visualize critical concepts to facilitate a deeper understanding of the structure-activity relationships of these promising therapeutic agents.
Data Presentation: Comparative Docking Scores and Biological Activity
The following tables summarize the binding affinities and inhibitory activities of various pyrazole analogs against several key protein targets. These proteins, including cyclooxygenases (COX) and various kinases, are crucial in the pathogenesis of inflammation and cancer.
Table 1: Comparative Docking Scores of Pyrazole Analogs against COX-2
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Key Interactions |
| Amide Analogues (19, 23, 25, 26, 27) | COX-2 (PDB: 1CX2) | Ranged from -9.7 to lower | Celecoxib | -9.7 | Interactions in the P3 region of the active site.[1] |
| 4,5-Dihydro-1H-pyrazole derivatives | COX-2 (PDB: 3LN1) | Not specified numerically, but interactions noted | Not specified | Not specified | The 4,5-dihydro-1H-pyrazole ring is important for interaction.[2] |
| Pyrazole-pyridazine hybrid (6f) | COX-2 (PDB: 3LN1) | Not specified numerically, but potent inhibition noted | Celecoxib | Not specified | Additional interaction with Phe504.[3] |
| Hybrid pyrazole analogue (5u) | COX-2 | -12.907 | Celecoxib | -9.924 | SO2NH2 group interacts with His90, Arg513, Phe518, Ser353, Gln192, and Ile517.[4] |
| Hybrid pyrazole analogue (5s) | COX-2 | -12.24 | Celecoxib | -9.924 | Similar interactions as compound 5u.[4] |
Table 2: Kinase Inhibitory Activity and Docking of Pyrazole Derivatives
| Compound | Target Kinase(s) | IC50 / % Inhibition | Docking Score (kcal/mol) | Reference Compound | Key Interactions |
| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Reduction in activity at 100 µM | Not specified | Not specified | Common mode of interaction at the ATP-binding sites.[5][6] |
| Compound 6h | EGFR | IC50 = 1.66 µM | Not specified | Gefitinib | Binds to the hinge region of the ATP binding site.[7] |
| Compound 6j | EGFR | IC50 = 1.9 µM | Not specified | Gefitinib | Similar binding pose to gefitinib.[7] |
| Compound 25 | RET Kinase (PDB: 4CKJ) | Not specified | -7.14 | Not specified | H-bonds with hinge region residue Ala807.[8][9] |
| Compound 17 | PLK1 (PDB: 3FC2) | Most active in series | -12.04 | BI6727 | Two H-bonds with hinge residue CYS133 and one with SER137.[10] |
| Thiadiazole derivative (1b) | VEGFR-2 (PDB: 2QU5) | Not specified | -10.09 | Not specified | Deeply docked within the binding pocket with hydrogen bonds.[11] |
| Thiadiazole derivative (2b) | CDK2 (PDB: 2VTO) | Not specified | -10.35 | Not specified | Potential inhibitor with good inhibition constant.[11] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative analysis of pyrazole analogs.
Molecular Docking Protocol for COX-2
A common protocol for docking pyrazole derivatives into the cyclooxygenase-2 (COX-2) active site involves the following steps[1][2]:
-
Protein Preparation : The three-dimensional crystal structure of COX-2 (e.g., PDB ID: 1CX2 or 3LN1) is retrieved from the Protein Data Bank.[1][2] Water molecules and non-essential residues are removed, and polar hydrogens are added using software like AutoDock Tools.[1] For the tetrameric structure of COX-2, calculations are typically performed on a single chain.[1]
-
Ligand Preparation : The 3D structures of the pyrazole analogs are generated using chemical drawing software such as ChemOffice. The structures are then optimized using a force field like MM2.[1] For acidic compounds, the anionic forms are often used for docking.[1]
-
Docking Simulation : Software such as AutoDock Vina is employed to perform the docking calculations.[1][2] A grid box is defined around the active site of the enzyme to encompass the binding pocket.
-
Analysis of Results : The resulting docking poses are analyzed to determine the binding energies and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[1][2]
Kinase Inhibition Assay and Docking Protocol
The evaluation of pyrazole analogs as kinase inhibitors typically follows this workflow[5][6][7]:
-
In Vitro Kinase Assay : The inhibitory activity of the compounds against a panel of protein kinases is determined using methods like radiometric or ADP-Glo assays.[5][6] These assays measure the amount of phosphorylated substrate or ADP produced, which is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[7]
-
Protein and Ligand Preparation for Docking : Crystal structures of the target kinases (e.g., EGFR, RET, PLK1) are obtained from the Protein Data Bank.[8][9][10] The protein structures are prepared by adding hydrogens, assigning charges, and defining the active site. The pyrazole analogs are prepared by generating 3D structures and optimizing their geometry.
-
Molecular Docking : Docking software like AutoDock, Glide, or MOE is used to predict the binding mode of the pyrazole derivatives within the ATP-binding site of the kinases.[8][9][10][12]
-
Interaction Analysis : The docking results are analyzed to identify crucial interactions, such as hydrogen bonds with the hinge region residues of the kinase, which are often critical for potent inhibition.[7][8][9][10]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of pyrazole analogs.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Journal of Faculty of Pharmacy of Ankara University » Submission » MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS [dergipark.org.tr]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [ouci.dntb.gov.ua]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
Assessing the Selectivity of 1-(2-fluorophenyl)-1H-pyrazole: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically relevant drugs and research compounds.[1][2] Its versatility allows for the development of potent inhibitors for various protein classes, including kinases and G-protein coupled receptors (GPCRs). However, achieving high selectivity remains a critical challenge in drug development, as off-target interactions can lead to unforeseen side effects and toxicities.[3][4] This guide provides a framework for assessing the selectivity of 1-(2-fluorophenyl)-1H-pyrazole and related compounds, offering a comparative analysis of pyrazole-based inhibitors and detailed experimental protocols for evaluating their off-target profiles.
Comparative Selectivity of Pyrazole-Based Kinase Inhibitors
The pyrazole core is a privileged structure in the design of kinase inhibitors.[1][2] However, the kinome is vast, and achieving selectivity can be challenging. Modifications to the pyrazole scaffold can significantly impact the selectivity profile. The following tables summarize the selectivity data for several pyrazole-based kinase inhibitors against a panel of kinases, illustrating the diverse selectivity profiles that can be achieved.
Table 1: Selectivity of Pyrazole-Based Inhibitors Against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 7a | CDK2 | 2.0 | High | [5] |
| Compound 4 | CDK2 | 3.82 | High | [5] |
| CAN508 | CDK2 | 0.35 | Selective against CDK2 | [5] |
| DC-K2in212 | CDK2 | 0.295 | 17-fold selectivity over CDK1 | [5] |
| AT7519 | CDK1, CDK2 | - | Potent inhibitor of multiple CDKs | |
| Compound 8 | Aurora A/B | 35/75 | Inhibited 22 kinases (>80% at 1 µM) | [1] |
Table 2: Selectivity of Pyrazole-Based Inhibitors Against Other Kinase Families
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Ruxolitinib | JAK2 | - | Binds to JAK2 and Src with different conformations | [3] |
| Compound 40 | JAK2 | - | Active against Flt-3, VEGFR-2, PDGFRα, and TYK2 | [1] |
| Compound 41 | JAK2 | - | Selective for JAK2 and JAK3 over other tested kinases | [1] |
| Compound 7a | JNK3 | 635 | Excellent selectivity profile against a panel of 38 kinases | [6][7] |
| GQN-B18 | MCL-1 | 250 | ~20-fold selectivity over BCL-2 |
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for rigorously assessing the selectivity of a compound. Combining biochemical and cellular assays provides a comprehensive understanding of a compound's interaction with the proteome.
In Vitro Kinase Profiling
Biochemical kinase assays are a primary tool for determining an inhibitor's potency and selectivity against a large panel of purified kinases.[5]
Experimental Protocol: Radiometric Kinase Inhibition Assay
-
Materials:
-
Recombinant kinases (large panel)
-
Specific peptide substrates for each kinase
-
Test compound (e.g., 1-(2-fluorophenyl)-1H-pyrazole) stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature for a defined period.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Caption: Workflow for a radiometric kinase inhibition assay.
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within a cellular context is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (the test compound) to its target protein increases the protein's thermal stability.
-
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies specific to the target protein
-
Western blotting or mass spectrometry equipment
-
-
Procedure:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell suspensions across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detect the amount of soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).
Broad Off-Target Screening
To identify unanticipated off-target interactions, broad screening against a panel of receptors, ion channels, and enzymes is recommended. Radioligand binding assays are a standard method for this purpose. Commercial services like Eurofins' SafetyScreen panels offer comprehensive profiling.[8][9][10]
Experimental Protocol: Radioligand Binding Assay
-
Principle: The test compound's ability to displace a specific radiolabeled ligand from its receptor is measured.
-
Materials:
-
Cell membranes or purified receptors
-
Specific radioligand for the target
-
Test compound
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid vacuum filtration through a filter plate.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
-
Caption: Workflow for a radioligand binding assay.
Conclusion
While direct experimental data on the selectivity of 1-(2-fluorophenyl)-1H-pyrazole is not currently available, the broader family of pyrazole-based inhibitors exhibits a wide range of selectivity profiles. The degree of selectivity is highly dependent on the specific substitutions on the pyrazole core. Therefore, a thorough experimental evaluation of any novel pyrazole compound is imperative.
The experimental protocols provided in this guide offer a robust framework for a tiered approach to selectivity profiling. By combining broad in vitro screening with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity and potential off-target liabilities, ultimately guiding the development of safer and more effective therapeutics.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Impact of Fluorination on the Metabolic Stability of 1-Phenyl-1H-pyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorination in Drug Design
The substitution of a hydrogen atom with fluorine can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at metabolically vulnerable positions, or "soft spots," medicinal chemists can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. Furthermore, the high electronegativity of fluorine can influence the electronic environment of the molecule, potentially altering its interaction with metabolic enzymes and target receptors.
Physicochemical Properties of 1-(2-fluorophenyl)-1H-pyrazole and 1-phenyl-1H-pyrazole
A comparison of the fundamental physicochemical properties of the fluorinated and non-fluorinated analogs provides a basis for understanding their potential differences in metabolic stability.
| Property | 1-(2-fluorophenyl)-1H-pyrazole | 1-phenyl-1H-pyrazole | Data Source |
| Molecular Formula | C₉H₇FN₂ | C₉H₈N₂ | [1][2] |
| Molecular Weight | 162.16 g/mol | 144.17 g/mol | [1][2] |
| LogP (calculated) | 2.2 | 1.8 | [3] |
Note: LogP values are estimations and can vary based on the calculation method.
The introduction of the fluorine atom in 1-(2-fluorophenyl)-1H-pyrazole increases both its molecular weight and its calculated lipophilicity (LogP) compared to the non-fluorinated analog. Increased lipophilicity can sometimes lead to greater partitioning into the lipid bilayer of hepatocytes, where metabolic enzymes are located, potentially increasing the rate of metabolism. However, the metabolic blocking effect of fluorine often outweighs this factor.
Experimental Protocols: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
The following protocol outlines a standard industry method for evaluating the metabolic stability of a compound using human liver microsomes (HLM), a subcellular fraction rich in CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 1-(2-fluorophenyl)-1H-pyrazole and 1-phenyl-1H-pyrazole.
Materials:
-
Test compounds (1-(2-fluorophenyl)-1H-pyrazole, 1-phenyl-1H-pyrazole)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system and phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM, and a solution of the test compound or positive control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes.
Hypothesized Metabolic Pathway of 1-Phenyl-1H-pyrazole Analogs
Based on the metabolism of structurally similar phenylpyrazole compounds, such as the insecticide fipronil, the primary metabolic pathways for 1-phenyl-1H-pyrazole and its fluorinated analog are likely to involve oxidation reactions mediated by CYP enzymes. The phenyl and pyrazole rings are potential sites for hydroxylation. For the non-fluorinated analog, the phenyl ring is particularly susceptible to aromatic hydroxylation.
The introduction of a fluorine atom at the 2-position of the phenyl ring in 1-(2-fluorophenyl)-1H-pyrazole is expected to block hydroxylation at that site and potentially hinder metabolism at adjacent positions due to steric and electronic effects. This would likely lead to a greater metabolic stability for the fluorinated compound.
Caption: Hypothesized metabolic fate of fluorinated vs. non-fluorinated pyrazoles.
Conclusion
The strategic incorporation of fluorine into the 1-phenyl-1H-pyrazole scaffold is a rational approach to enhance metabolic stability. The strong carbon-fluorine bond is anticipated to block potential sites of CYP-mediated oxidation on the phenyl ring, a common metabolic pathway for such aromatic compounds. While direct comparative quantitative data for 1-(2-fluorophenyl)-1H-pyrazole and its non-fluorinated analog are not publicly available, the principles of medicinal chemistry and data from analogous structures strongly suggest that the fluorinated compound will exhibit a longer metabolic half-life and lower intrinsic clearance in in vitro systems like human liver microsomes. The provided experimental protocol offers a robust framework for researchers to empirically determine these parameters and validate the metabolic advantages of fluorination in their own drug discovery programs.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-(2-fluorophenyl)-1H-pyrazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount for laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-fluorophenyl)-1H-pyrazole, a fluorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established best practices for the disposal of analogous pyrazole derivatives and fluorinated aromatic compounds. A conservative approach, treating the substance as hazardous chemical waste, is strongly recommended.
Hazard Profile and Initial Assessment
Due to its chemical structure, 1-(2-fluorophenyl)-1H-pyrazole should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:
-
Pyrazole Derivatives : This class of compounds exhibits a wide range of pharmacological activities and, as such, should be handled with care. Some pyrazole derivatives can be skin and eye irritants.
-
Fluorinated Aromatic Compounds : The carbon-fluorine bond is strong, making these compounds stable and potentially persistent in the environment.[1] Their disposal requires adherence to protocols for halogenated organic waste.[2]
Given these characteristics, 1-(2-fluorophenyl)-1H-pyrazole must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular trash.[2]
Quantitative Data Summary for Disposal of Halogenated Organic Compounds
| Parameter | Guideline/Value | Considerations |
| Recommended Disposal Method | High-Temperature Incineration | Must be a licensed facility capable of handling halogenated organic waste to ensure complete destruction of the stable carbon-fluorine bond.[1] |
| Alternative Disposal Method | Hazardous Waste Landfill | The landfill must be permitted to accept halogenated organic waste.[1][3] |
| pH Range for Aqueous Waste | 5.5 - 10.5 (for drain disposal of non-hazardous dilute solutions) | Not applicable to 1-(2-fluorophenyl)-1H-pyrazole, which should not be drain disposed. |
| Container Headspace | Leave at least 10% headspace | To accommodate expansion of contents. |
| Maximum Laboratory Accumulation | Typically ≤ 55 gallons | Varies by institutional and local regulations.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of 1-(2-fluorophenyl)-1H-pyrazole waste.
1. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.[5]
-
Solid Waste :
-
Collect unused or expired solid 1-(2-fluorophenyl)-1H-pyrazole in a clearly labeled, sealable, and chemically compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have been in direct contact with the compound should also be placed in this designated solid chemical waste container.[6]
-
-
Liquid Waste :
3. Container Selection and Labeling
-
Container Choice : Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2][7]
-
Labeling : As soon as waste is first added to the container, affix a "Hazardous Waste" label.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(2-fluorophenyl)-1H-pyrazole" and any other constituents with their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.[2]
-
4. Storage
-
Store the sealed waste container in a designated hazardous waste satellite accumulation area within the laboratory.[8]
-
This area should be well-ventilated and away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.[4][7]
-
Liquid waste containers should be stored in secondary containment to prevent spills.[7][9]
5. Arranging for Professional Disposal
-
The disposal of laboratory chemical waste must be handled by qualified professionals.[5][6]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[6]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.
6. Decontamination of Empty Containers
-
Empty containers that held 1-(2-fluorophenyl)-1H-pyrazole must be decontaminated before disposal.
-
The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste.[9]
-
After the initial rinse is collected, containers should be triple-rinsed with an appropriate solvent.[7] The subsequent rinsates may also need to be collected as hazardous waste, depending on institutional policies.
-
Once thoroughly decontaminated and air-dried, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[9]
Visual Workflow for Disposal
Caption: Workflow for the proper disposal of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-(2-fluorophenyl)-1H-pyrazole
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-fluorophenyl)-1H-pyrazole was not located. The following guidance is based on the safety protocols for structurally similar fluorophenyl-pyrazole derivatives. It is imperative to treat this chemical with caution and handle it as a potentially hazardous substance.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-fluorophenyl)-1H-pyrazole. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Summary and Personal Protective Equipment
Based on related compounds, 1-(2-fluorophenyl)-1H-pyrazole is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following Personal Protective Equipment (PPE) is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes and dust. |
| Skin and Body Protection | A laboratory coat or a disposable gown.[5] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][6] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible.[4]
-
Ventilation: Always handle 1-(2-fluorophenyl)-1H-pyrazole in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Donning PPE: Put on all required PPE as specified in the table above before opening the container.
-
Dispensing: Avoid generating dust or aerosols when weighing or transferring the chemical.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][6]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Unused or expired solid 1-(2-fluorophenyl)-1H-pyrazole and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a designated, labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this chemical must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][7] Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3]
-
Decontamination: Decontaminate all work surfaces and equipment after use.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Workflow for Handling 1-(2-fluorophenyl)-1H-pyrazole
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
